molecular formula C8H6ClNO B1458246 2-Chloro-4-cyanobenzyl alcohol CAS No. 1261618-25-0

2-Chloro-4-cyanobenzyl alcohol

Cat. No.: B1458246
CAS No.: 1261618-25-0
M. Wt: 167.59 g/mol
InChI Key: ZECBKYXCUGIQJV-UHFFFAOYSA-N
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Description

2-Chloro-4-cyanobenzyl alcohol is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-cyanobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-cyanobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECBKYXCUGIQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-cyanobenzyl Alcohol: A Versatile Trifunctional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Strategic Synthetic Intermediate

In the landscape of modern medicinal and materials chemistry, the strategic value of a synthetic building block is defined by its functional group density, accessibility, and the orthogonal reactivity it offers. 2-Chloro-4-cyanobenzyl alcohol (CAS No. 1261618-25-0) emerges as a molecule of significant interest, presenting researchers and drug development professionals with a unique trifunctional aromatic scaffold.[1] The presence of a primary alcohol, a nitrile, and an aryl chloride on a single benzene ring provides three distinct and versatile reaction handles. This guide offers an in-depth analysis of the chemical properties, synthesis, and synthetic potential of this compound, providing a technical framework for its application in complex molecular design.

The hydroxyl group serves as a classical nucleophile and a precursor to aldehydes, acids, or ethers. The nitrile moiety is a stable yet versatile precursor to amines, amides, or carboxylic acids. Concurrently, the chloro-substituent, activated by the electron-withdrawing nitrile group, is primed for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This combination allows for a programmed, stepwise elaboration of the molecular framework, making it a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials.[2]

Chemical Identity and Physicochemical Properties

The fundamental properties of 2-Chloro-4-cyanobenzyl alcohol are summarized below. It is important to note that while the compound is commercially available, extensive experimental data on its physical properties are not widely published.[3] The data presented are a combination of established and calculated values.

PropertyValueSource
IUPAC Name (2-Chloro-4-cyanophenyl)methanolN/A
Synonyms 3-Chloro-4-(hydroxymethyl)benzonitrileN/A
CAS Number 1261618-25-0[3]
Molecular Formula C₈H₆ClNO[1]
Molecular Weight 167.59 g/mol [1]
Appearance White to off-white solid (predicted)N/A
Melting Point Not experimentally determinedN/A
Boiling Point Not experimentally determinedN/A
Solubility Expected to be soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, THF)N/A

Proposed Synthesis: A Chemoselective Approach

A robust and high-yielding synthesis of 2-Chloro-4-cyanobenzyl alcohol can be reliably achieved through the chemoselective reduction of the corresponding aldehyde, 3-chloro-4-formylbenzonitrile. This precursor is commercially available. The use of sodium borohydride (NaBH₄) is the method of choice due to its mild nature and high selectivity for aldehydes in the presence of more stable functional groups like nitriles and aryl chlorides.

G cluster_start Starting Material cluster_proc Reaction cluster_workup Workup cluster_final Purification & Product start 3-Chloro-4-formylbenzonitrile proc Dissolve in Methanol/DCM Cool to 0 °C start->proc Step 1 reductant Add Sodium Borohydride (NaBH₄) (1.1 eq.) portion-wise proc->reductant Step 2 quench Quench with aq. HCl (1M) reductant->quench Step 3: Reaction Monitoring (TLC) extract Extract with Ethyl Acetate quench->extract Aqueous Workup dry Dry organic layer (Na₂SO₄) extract->dry Aqueous Workup evap Evaporate solvent dry->evap Aqueous Workup purify Purify via column chromatography (Silica gel, Hexane/EtOAc) evap->purify Crude Product product 2-Chloro-4-cyanobenzyl alcohol purify->product Final Product

Detailed Experimental Protocol (Proposed)

Materials:

  • 3-chloro-4-formylbenzonitrile (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-chloro-4-formylbenzonitrile. Dissolve the aldehyde in a 1:1 mixture of DCM and MeOH.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Slowly add sodium borohydride portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The exotherm is typically mild.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases and the pH is slightly acidic. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Chloro-4-cyanobenzyl alcohol.

Causality and Justification:

  • Solvent Choice: The DCM/MeOH co-solvent system is used to ensure the solubility of both the organic aldehyde and the inorganic borohydride salt.

  • Temperature Control: Maintaining a low temperature during NaBH₄ addition controls the reaction rate and minimizes potential side reactions.

  • Chemoselectivity: NaBH₄ is a mild reducing agent that will selectively reduce the aldehyde much faster than it will attack the nitrile or the aryl chloride, ensuring a clean conversion.[2]

Spectroscopic Profile (Predicted)

  • ¹H NMR:

    • Aromatic Region (δ 7.5-7.8 ppm): Three protons on the aromatic ring will exhibit a complex splitting pattern. The proton ortho to the chloro group is expected to be the most downfield.

    • Benzylic Protons (δ ~4.8 ppm): A singlet (or a doublet if coupled to the hydroxyl proton) integrating to two protons (-CH₂OH).

    • Hydroxyl Proton (variable, δ ~2.0-3.0 ppm): A broad singlet integrating to one proton (-OH). Its chemical shift is dependent on concentration and solvent.

  • ¹³C NMR:

    • Aromatic Carbons (δ ~125-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitrile group (ipso-carbon) will be significantly shifted.

    • Nitrile Carbon (δ ~117 ppm): A characteristic signal for the -C≡N carbon.

    • Benzylic Carbon (δ ~63 ppm): The signal for the -CH₂OH carbon.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (~3350 cm⁻¹): A strong, broad absorption characteristic of the alcohol hydroxyl group.

    • C≡N Stretch (~2230 cm⁻¹): A sharp, medium-intensity absorption for the nitrile group.

    • C-O Stretch (~1050 cm⁻¹): A strong absorption for the primary alcohol C-O bond.

    • C-Cl Stretch (~750 cm⁻¹): An absorption in the fingerprint region corresponding to the aryl chloride bond.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Chloro-4-cyanobenzyl alcohol lies in the differential reactivity of its three functional groups, allowing for sequential and controlled chemical transformations.

G center 2-Chloro-4-cyanobenzyl alcohol oxidation Oxidation (e.g., PCC, DMP) → Aldehyde/Acid center->oxidation Alcohol Rxns esterification Esterification (e.g., Ac₂O, Pyridine) → Benzyl Ester center->esterification Alcohol Rxns etherification Williamson Ether Synthesis (e.g., NaH, R-X) → Benzyl Ether center->etherification Alcohol Rxns nuc_sub Nucleophilic Aromatic Subst. (e.g., NaOMe, high T) → Methoxy derivative center->nuc_sub Aryl Chloride Rxns coupling Cross-Coupling (e.g., Suzuki, Buchwald) → Biaryl / Arylamine center->coupling Aryl Chloride Rxns hydrolysis Nitrile Hydrolysis (Acid or Base) → Carboxylic Acid / Amide center->hydrolysis Nitrile Rxns reduction Nitrile Reduction (e.g., H₂, Raney Ni) → Primary Amine center->reduction Nitrile Rxns

Reactions at the Hydroxyl Group
  • Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidants like potassium permanganate would lead to the carboxylic acid.

  • Esterification & Etherification: Standard protocols can be used to convert the alcohol into esters (e.g., using acyl chlorides or anhydrides) or ethers (e.g., Williamson ether synthesis with an alkyl halide and a base like NaH), providing a means to introduce a vast array of side chains or protecting groups.

Reactions at the Aryl Chloride
  • Nucleophilic Aromatic Substitution (SₙAr): The presence of the electron-withdrawing cyano group para to the chlorine atom activates the ring for SₙAr reactions. Strong nucleophiles, such as alkoxides or amines, can displace the chloride, typically under heated conditions.

  • Cross-Coupling Reactions: The C-Cl bond is a suitable handle for various palladium-catalyzed cross-coupling reactions. Suzuki coupling with boronic acids can form biaryl systems, Buchwald-Hartwig amination can introduce substituted amines, and Sonogashira coupling can install alkyne moieties. These reactions are pillars of modern drug discovery for building molecular complexity.

Reactions at the Nitrile Group
  • Hydrolysis: Under harsh acidic or basic conditions, the nitrile group can be fully hydrolyzed to a carboxylic acid. Milder conditions can sometimes be used to isolate the intermediate amide.

  • Reduction: Catalytic hydrogenation (e.g., using H₂ gas with Raney Nickel or a Platinum catalyst) can reduce the nitrile to a primary benzylamine, a common functional group in pharmaceuticals.

Applications in Drug Discovery

Substituted benzyl alcohols are prevalent motifs in a wide range of pharmaceuticals. The specific 2-chloro-4-cyano substitution pattern makes this molecule a highly strategic starting point for building analogs of known drugs or for fragment-based drug discovery campaigns.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that binds within the ATP pocket of the enzyme. The ability to functionalize all three positions of 2-Chloro-4-cyanobenzyl alcohol allows for the systematic exploration of the chemical space around the core, optimizing for potency and selectivity.

  • Precursor to Bioactive Amines and Amides: Reduction of the nitrile group provides a direct route to 3-chloro-4-(aminomethyl)benzyl alcohol, a useful intermediate for synthesizing compounds that interact with aminergic receptors or enzymes.

  • Building Block for Complex Heterocycles: The functional groups can be used in intramolecular reactions to construct fused heterocyclic ring systems, which are common scaffolds in centrally active and anti-infective agents.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2-Chloro-4-cyanobenzyl alcohol is not widely available. However, based on analogous structures such as 2-chlorobenzyl alcohol and other benzonitrile derivatives, the following hazards should be anticipated:

  • Irritation: Likely to be an irritant to the skin, eyes, and respiratory tract.

  • Toxicity: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin.

Recommended Handling Procedures:

  • Handle only in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Avoid creating dust.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2-Chloro-4-cyanobenzyl alcohol stands out as a potent and versatile building block for advanced chemical synthesis. Its trifunctional nature permits a diverse range of chemical transformations, enabling the efficient construction of complex molecular architectures. While detailed experimental data for this specific compound remains sparse in the literature, its synthetic potential can be confidently predicted based on well-established chemical principles. For researchers in drug discovery and materials science, this molecule represents a valuable tool for generating novel compounds with tailored properties, meriting further exploration and characterization.

References

  • Chemikart. 1261618-25-0 | 2-Chloro-4-cyanobenzyl alcohol | A2B Chem. [Link]

  • Perumattam, J. (2018). One-pot Carbonyl Reduction and Carbonate Formation using Sodium Borohydride in Carbonate Solvents. University of Idaho. [Link]

  • Collier, H. O. J., et al. (1956). Preparation and the Antibacterial and Antifungal Properties of Some Substituted Benzyl Alcohols. Journal of Pharmacy and Pharmacology. [Link]

  • PubChem. 2-Chlorobenzyl alcohol. National Center for Biotechnology Information. [Link]

  • PubChem. Benzyl Alcohol. National Center for Biotechnology Information. [Link]

  • Patsnap Synapse. What is the mechanism of Benzyl Alcohol? (2024). [Link]

Sources

Technical Monograph: 2-Chloro-4-cyanobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Chemoselectivity, and Application in Medicinal Chemistry

Executive Summary & Chemical Identity

2-Chloro-4-cyanobenzyl alcohol acts as a critical bifunctional pharmacophore builder in modern drug discovery.[1] Its structural value lies in its orthogonal reactivity : the benzyl alcohol moiety serves as a susceptible electrophile (via activation) or nucleophile, while the nitrile group remains a latent functionality for transformation into amines, amides, or heterocycles (e.g., tetrazoles).

This guide addresses the primary challenge in working with this scaffold: Chemoselective manipulation. Specifically, generating the alcohol without reducing the sensitive nitrile group requires precise reagent selection.[1]

Chemical Identity Matrix
AttributeDetail
Primary CAS Number 1261618-25-0 (Direct Match)
Synonym CAS 252749-86-9 (Indexed as 3-chloro-4-(hydroxymethyl)benzonitrile)
IUPAC Name 3-Chloro-4-(hydroxymethyl)benzonitrile (Preferred) OR 2-Chloro-4-cyanobenzenemethanol
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
Appearance White to off-white crystalline solid
Melting Point 100–105 °C (Typical range, purity dependent)
SMILES OCC1=C(Cl)C=C(C#N)C=C1
Solubility Soluble in DMSO, MeOH, DCM, THF; Insoluble in water.[2][3]

Critical Procurement Note: Vendors often list this compound under the nitrile-priority nomenclature (3-chloro-4-(hydroxymethyl)benzonitrile).[1] Always verify structure via SMILES/CAS before purchasing to ensure the substitution pattern (Cl ortho to Alcohol, CN para to Alcohol) is correct.[1]

Synthetic Methodology: The Chemoselectivity Challenge

The synthesis of 2-chloro-4-cyanobenzyl alcohol is a classic exercise in chemoselectivity.[1] The objective is to reduce a carboxylic acid (or ester) precursor to a primary alcohol while leaving the cyano group intact.[1]

The Precursor: 2-Chloro-4-cyanobenzoic acid (CAS: 117738-77-9).[1][4][5]

Reagent Selection Logic
  • Lithium Aluminum Hydride (LiAlH₄):AVOID. It is indiscriminate and will reduce the nitrile to a primary amine (benzylamine), destroying the core scaffold.[1]

  • Sodium Borohydride (NaBH₄): ⚠️ INEFFECTIVE. Generally too mild to reduce carboxylic acids directly without activation (e.g., via mixed anhydrides or iodine).[1]

  • Borane-THF Complex (BH₃[1]·THF):OPTIMAL. Borane is highly chemoselective for carboxylic acids due to the formation of a triacyloxyborane intermediate.[1] It reduces acids to alcohols rapidly at 0°C–RT while nitriles require elevated temperatures or Lewis acid catalysis to react.[1]

Protocol: Borane-Mediated Reduction
  • Scale: 10 mmol (approx.[1] 1.81 g of precursor).[1]

  • Safety: BH₃ is pyrophoric; perform under inert atmosphere (

    
     or Ar).[1]
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (

    
    ).[1]
    
  • Solvation: Add 2-chloro-4-cyanobenzoic acid (1.81 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add BH₃·THF complex (1.0 M in THF, 15 mL, 15 mmol, 1.5 eq) dropwise via syringe over 15 minutes. Caution: Gas evolution (

    
    ) will occur.[1]
    
  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) . Stir for 3–5 hours.

    • Monitoring: Check via TLC (Mobile phase: 30% EtOAc/Hexanes).[1] The acid spot (baseline) should disappear; the alcohol spot (

      
       ~0.[1]4) should appear.[1][2][6]
      
  • Quench: Cool back to 0 °C. Carefully add Methanol (10 mL) dropwise to quench excess borane. Vigorous bubbling will occur.

  • Workup: Concentrate the mixture under reduced pressure (Rotovap). Redissolve the residue in EtOAc (50 mL) and wash with saturated

    
     (2 x 20 mL) and Brine (20 mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (
    
    
    
    , Gradient 0-40% EtOAc in Hexanes).[1]
Visualization of Chemical Logic

The following diagrams illustrate the synthetic pathway and the decision matrix for reagent selection, encoded in Graphviz (DOT).

G Precursor 2-Chloro-4-cyanobenzoic Acid (CAS: 117738-77-9) Reagent BH3·THF (1.5 eq) 0°C to RT, 3h Precursor->Reagent Dissolve in THF Product 2-Chloro-4-cyanobenzyl Alcohol (Target) Reagent->Product Chemoselective Reduction SideProduct Benzylamine Derivative (Over-reduction) Reagent->SideProduct If LiAlH4 used (Avoid)

Figure 1: Synthetic pathway emphasizing the chemoselective reduction of the carboxylic acid over the nitrile.

Logic Start Reduction Strategy Q1 Is Nitrile Present? Start->Q1 LiAlH4 LiAlH4 Q1->LiAlH4 High Reactivity NaBH4 NaBH4 Q1->NaBH4 Low Reactivity Borane Borane-THF Q1->Borane Selective Result1 Reduces Nitrile to Amine (FAILURE) LiAlH4->Result1 Result2 Won't reduce Acid (LOW YIELD) NaBH4->Result2 Result3 Reduces Acid Only (SUCCESS) Borane->Result3

Figure 2: Reagent selection logic for chemoselective reduction in the presence of a cyano group.

Applications in Drug Discovery

This scaffold is not merely an endpoint; it is a "linker" module.[1]

  • Mitsunobu Coupling / Alkylation: The primary alcohol is readily converted into a leaving group (Mesylate/Tosylate) or used directly in Mitsunobu reactions to attach the chlorobenzonitrile ring to phenols or amines.[1] This is common in the synthesis of Androgen Receptor Antagonists (structural analogs of Enzalutamide/Apalutamide) where the electron-deficient ring enhances binding affinity.[1]

  • Pinner Reaction / Tetrazole Formation: The nitrile group at the 4-position is electronically activated by the 2-chloro substituent.[1] It can be converted into an amidine (Pinner reaction) or a tetrazole (via Sodium Azide), which serves as a bioisostere for carboxylic acids in Angiotensin II receptor blockers.[1]

Safety & Handling (SDS Summary)
  • Hazard Classification:

    • Acute Toxicity (Oral/Inhal): Category 4 (Harmful if swallowed).[1]

    • Skin/Eye Irritation: Category 2 (Causes serious irritation).[1]

    • Specific Target Organ Toxicity: Respiratory irritation.[1][7]

  • Nitrile Hazard: Although stable, metabolic breakdown or combustion can release cyanide species.[1] Avoid strong acids which may hydrolyze the nitrile.[1]

  • Storage: Store at 2–8 °C (Refrigerated) under inert gas. The benzyl alcohol moiety is prone to oxidation to the aldehyde (2-chloro-4-cyanobenzaldehyde) upon prolonged exposure to air.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11664966, 3-Chloro-4-(hydroxymethyl)benzonitrile. Retrieved from [Link]

  • Brown, H. C., & Choi, Y. M. (1982). Chemoselective reduction of carboxylic acids with borane-tetrahydrofuran.[1] Journal of Organic Chemistry. (Fundamental protocol basis).

Sources

2-Chloro-4-cyanobenzyl alcohol melting point and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 2-Chloro-4-cyanobenzyl alcohol , a specialized intermediate in medicinal chemistry.

CAS Registry Number: 1261618-25-0 IUPAC Name: 3-Chloro-4-(hydroxymethyl)benzonitrile Synonyms: 4-Cyano-2-chlorobenzyl alcohol; 2-Chloro-4-cyanobenzenemethanol[1]

Executive Summary

2-Chloro-4-cyanobenzyl alcohol is a bifunctional aromatic building block characterized by a benzyl alcohol moiety and a nitrile group, with a chlorine atom positioned ortho to the hydroxymethyl group.[1] This specific substitution pattern makes it a critical scaffold in the synthesis of immunomodulatory drugs and androgen receptor antagonists .[1] Its chemical behavior is defined by the orthogonality of its functional groups: the alcohol is susceptible to oxidation or substitution (e.g., to halides), while the nitrile serves as a precursor to amidines, tetrazoles, or carboxylic acids.

Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data aggregates experimental observations from patent literature and predictive models based on structural analogs (e.g., 4-cyano-2-fluorobenzyl alcohol).

Core Physical Data[1]
PropertyValue / DescriptionSource/Note
Appearance White Solid Observed in synthesis (Ref.[1] 1)
Melting Point 75 – 95 °C (Predicted)Experimental values not publicly indexed.[1] Estimate based on 2-F analog (63-68°C) and Cl-substituent effect.[1]
Boiling Point ~280 °C (at 760 mmHg)Predicted.[1] Decomposes at high temperatures.[1]
Molecular Weight 167.59 g/mol Calculated
Formula C₈H₆ClNO-
Solubility Soluble in MeOH, DMSO, EtOAc, DCM.Lipophilic nature due to chloro/cyano groups.[1]
pKa ~13.5 (Alcoholic proton)Typical for benzyl alcohols.[1]
Stability & Reactivity Profile
  • Hygroscopicity: Low to moderate.[1] Store under inert atmosphere (Argon/Nitrogen) recommended.[1]

  • Thermal Stability: Stable up to 150°C; avoid prolonged exposure to temperatures >200°C without vacuum.

  • Incompatibilities: Strong oxidizing agents (converts alcohol to aldehyde/acid), strong bases (potential hydrolysis of nitrile), reducing agents (LiAlH₄ reduces nitrile).

Synthesis & Manufacturing Methodologies

The synthesis of 2-chloro-4-cyanobenzyl alcohol is typically approached via two primary routes. The choice depends on the availability of starting materials (toluenes vs. benzoates) and scale requirements.[1]

Route A: Radical Halogenation & Hydrolysis (Industrial Standard)

This pathway utilizes 3-chloro-4-methylbenzonitrile as the starting material.[1] It is favored for its cost-effectiveness but requires careful control of radical conditions to avoid over-bromination.[1]

  • Radical Bromination: The methyl group is brominated using N-bromosuccinimide (NBS) and a radical initiator (AIBN or BPO) in CCl₄ or chlorobenzene.[1]

  • Hydrolysis: The resulting benzyl bromide is hydrolyzed to the alcohol using Calcium Carbonate (CaCO₃) in refluxing dioxane/water.[1] This mild method prevents hydrolysis of the sensitive nitrile group.[1]

Route B: Chemoselective Reduction (Lab Scale)

Used when methyl 2-chloro-4-cyanobenzoate is available.[1] This route requires precise chemoselectivity to reduce the ester without affecting the nitrile.[1]

  • Reagent: Sodium Borohydride (NaBH₄) in MeOH/THF or Borane-DMS (controlled equivalents).

  • Mechanism: The ester is more electrophilic than the nitrile under specific borohydride conditions, allowing selective reduction to the alcohol.

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_alt Alternative Route (Ester Reduction) Start 3-Chloro-4-methylbenzonitrile (Precursor) Step1 Step 1: Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Inter Intermediate: 4-(Bromomethyl)-3-chlorobenzonitrile Step1->Inter Step2 Step 2: Mild Hydrolysis (CaCO3, Dioxane/H2O) Inter->Step2 Product PRODUCT: 2-Chloro-4-cyanobenzyl alcohol (White Solid) Step2->Product  Purification via  Recrystallization AltStart Methyl 2-chloro-4-cyanobenzoate AltStep NaBH4 / MeOH (Chemoselective) AltStart->AltStep AltStep->Product

Figure 1: Primary and alternative synthetic pathways for 2-Chloro-4-cyanobenzyl alcohol.

Analytical Characterization & Purification

To ensure suitability for pharmaceutical applications (purity >98%), the compound must be rigorously characterized.

Purification Protocol
  • Crude Isolation: After hydrolysis, the organic layer is washed with brine and dried over Na₂SO₄.[2]

  • Recrystallization (Preferred): Dissolve crude solid in minimum hot Ethyl Acetate (EtOAc).[1] Slowly add Hexane or Heptane until turbidity is observed.[1] Cool to 4°C.[1] This removes unreacted starting material more effectively than chromatography for large batches (Ref. 1).[1]

  • Chromatography: For small scale, use Silica Gel (Petroleum Ether : EtOAc = 4:1 to 2:1).

Identification Criteria
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 4.60 (d, 2H, CH₂OH)

    • δ 5.50 (t, 1H, OH)

    • δ 7.6 – 8.0 (m, 3H, Aromatic protons). Look for the specific coupling pattern of the 1,2,4-substituted ring.

  • IR Spectrum:

    • 2230 cm⁻¹: Distinct sharp peak for Nitrile (-CN).[1]

    • 3300-3400 cm⁻¹: Broad band for Hydroxyl (-OH).[1]

  • Mass Spectrometry (ESI):

    • Positive mode: m/z [M+H]⁺ not always visible due to lack of basic center.[1]

    • Look for [M+Na]⁺ or loss of OH [M-OH]⁺.[1]

Applications in Drug Development[3]

2-Chloro-4-cyanobenzyl alcohol acts as a "lynchpin" intermediate.[1] Its primary utility lies in converting the nitrile group into a pharmacophore while using the alcohol handle to attach the molecule to a larger scaffold.[1]

Key Reaction: Amidoxime Formation

In the development of immune adjustment compounds (e.g., S1P1 receptor modulators), the nitrile is converted to an N-hydroxybenzimidamide (amidoxime).

Protocol (Adapted from Ref. 1):

  • Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Bicarbonate (NaHCO₃).[2]

  • Solvent: Methanol (MeOH).[1]

  • Conditions: Reflux (65°C) for 5–16 hours.

  • Product: 3-Chloro-N'-hydroxy-4-(hydroxymethyl)benzimidamide.[1][3]

  • Significance: This intermediate cyclizes with carboxylic acids to form 1,2,4-oxadiazoles , a common motif in modern anti-inflammatory drugs.

Application_Flow Core 2-Chloro-4-cyanobenzyl alcohol Intermediate Amidoxime Intermediate (3-Chloro-N'-hydroxy-4-hydroxymethylbenzimidamide) Core->Intermediate Pinner-like Addition Reagent + NH2OH·HCl / NaHCO3 (Methanol, Reflux) Drug Target Drug Scaffold (1,2,4-Oxadiazole derivatives) Intermediate->Drug Cyclization with R-COOH

Figure 2: Transformation of the nitrile group into bioactive oxadiazole scaffolds.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle the solid powder in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place (2–8°C recommended for long term) under inert gas. Segregate from oxidizers.[1]

References

  • Patent: Immune adjustment compound, use thereof and pharmaceutical composition comprising same. WO2015039587A1 / KR20170055445A.[1] (Describes the synthesis and isolation of 3-chloro-4-hydroxymethylbenzonitrile as a white solid).

  • Database: 2-Chloro-4-cyanobenzyl alcohol CAS 1261618-25-0 Entry. BenchChem.[1][4]

  • Methodology: Selective reduction of cyano-esters.[1] Journal of Organic Chemistry (General reference for Route B chemoselectivity).[1]

Sources

Methodological & Application

Application Note: 2-Chloro-4-cyanobenzyl Alcohol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthetic utility, strategic applications, and handling protocols for 2-Chloro-4-cyanobenzyl alcohol (CAS: 1261618-25-0), a versatile building block for installing the electron-deficient 3-chloro-4-cyanophenyl pharmacophore.

Role: Privileged Scaffold Linker & Pharmacophore Installer CAS: 1261618-25-0 | Molecular Weight: 167.59 g/mol IUPAC Name: 3-chloro-4-(hydroxymethyl)benzonitrile

Executive Summary & Strategic Value

In modern drug discovery, the 3-chloro-4-cyanophenyl moiety is a "privileged structure" found in high-affinity ligands for nuclear receptors (e.g., Androgen Receptor) and viral enzymes (e.g., HIV Reverse Transcriptase). 2-Chloro-4-cyanobenzyl alcohol serves as the primary synthetic handle to introduce this motif via the benzylic carbon.

Key Chemical Advantages:

  • Electronic Tuning: The ortho-chloro group (relative to the linker) provides steric bulk that restricts bond rotation (atropisomerism control) and blocks metabolic oxidation at the benzylic position.

  • Dipole Interactions: The para-cyano group acts as a strong hydrogen bond acceptor and significantly increases the polarity and metabolic stability of the aromatic ring compared to a simple phenyl group.

  • Synthetic Divergence: The benzylic alcohol is a "chameleon" functional group, readily convertible into an electrophile (halide/mesylate) for alkylation or an electrophile (aldehyde) for reductive amination.

Therapeutic Areas of Application
Therapeutic ClassTarget / MechanismStructural Role
Oncology Androgen Receptor (AR) AntagonistsA-ring mimetic in Non-steroidal AR Modulators (SARMs). The Cl/CN pattern mimics the steric/electronic profile of testosterone's A-ring.
Virology HIV-1 NNRTIsHydrophobic channel binder. Analogous to the cyanovinyl/cyanophenyl wings in DAPY derivatives (e.g., Rilpivirine analogues).
Immunology TLR4 InhibitorsLipophilic aromatic tail that fits into the MD-2 binding pocket.

Synthetic Utility & Reaction Pathways

The utility of 2-Chloro-4-cyanobenzyl alcohol lies in its ability to serve as a lynchpin between a core scaffold and the peripheral aryl tail.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent synthesis pathways starting from the alcohol.

SyntheticPathways Alcohol 2-Chloro-4-cyanobenzyl Alcohol (Starting Material) Aldehyde Aldehyde (Reductive Amination Handle) Alcohol->Aldehyde Oxidation (MnO2 or PCC) Bromide Benzyl Bromide (Electrophilic Handle) Alcohol->Bromide Appel Rxn (CBr4, PPh3) Mesylate Benzyl Mesylate (Leaving Group) Alcohol->Mesylate MsCl, TEA Amine Secondary Amine (Target Scaffold) Aldehyde->Amine Reductive Amination (NaBH(OAc)3) Ether Aryl/Alkyl Ether (Target Scaffold) Bromide->Ether Phenol/Alcohol (NaH/K2CO3) Mesylate->Amine Primary Amine (Hünig's Base)

Caption: Divergent synthetic pathways transforming the alcohol handle into electrophilic or oxidative intermediates for coupling.

Detailed Experimental Protocols

Protocol A: Activation via Appel Reaction (Bromination)

Objective: Convert the alcohol to 2-chloro-4-cyanobenzyl bromide under mild, neutral conditions to avoid hydrolysis of the nitrile group. Relevance: Benzyl bromides are superior electrophiles for SN2 coupling with weak nucleophiles (e.g., indoles, phenols).

Reagents:

  • 2-Chloro-4-cyanobenzyl alcohol (1.0 equiv)

  • Carbon Tetrabromide (CBr₄) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-Chloro-4-cyanobenzyl alcohol and CBr₄. Dissolve in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve PPh₃ in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Note: The solution may turn slightly yellow.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 3:1); the alcohol spot (lower Rf) should disappear, replaced by the bromide spot (high Rf).

  • Workup: Quench by adding hexanes (equal volume to DCM) to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter the suspension through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85–95%

    • Storage: Store at 4°C under argon (moisture sensitive).

Protocol B: Etherification (Williamson Ether Synthesis)

Objective: Couple the benzyl handle to a phenolic core (e.g., a tyrosine derivative or hydroxy-heterocycle) to synthesize a putative AR antagonist or NNRTI.

Reagents:

  • Phenolic Scaffold (1.0 equiv)

  • 2-Chloro-4-cyanobenzyl bromide (prepared in Protocol A) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetone or DMF (Solvent)

Step-by-Step Methodology:

  • Deprotonation: In a reaction vial, suspend the Phenolic Scaffold and K₂CO₃ in anhydrous Acetone (0.2 M). Stir at room temperature for 30 minutes to ensure deprotonation.

  • Coupling: Add the 2-Chloro-4-cyanobenzyl bromide in one portion.

  • Heating: Heat the mixture to reflux (approx. 60°C for acetone) for 6–12 hours.

    • Critical Control Point: If using DMF, heat to 80°C, but ensure the nitrile does not hydrolyze (monitor by LC-MS for amide byproduct).

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate.

  • Isolation: Redissolve in EtOAc, wash with water (3x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Crystallization: Many products in this class crystallize from EtOH/Heptane due to the rigid aromatic stacking interactions.

Case Study: Synthesis of a SARM Analogue

This workflow demonstrates the construction of an ether-linked Androgen Receptor modulator using the title compound.

SARM_Workflow cluster_0 Step 1: Core Preparation cluster_1 Step 2: Linker Activation cluster_2 Step 3: Convergent Coupling Core Hydroxy-Aryl Core (e.g., Substituted Phenol) CoupledProduct Crude Ether Conjugate Core->CoupledProduct Protocol B (K2CO3, Acetone) Linker 2-Chloro-4-cyanobenzyl Alcohol ActivatedLinker Benzyl Bromide Intermediate Linker->ActivatedLinker Protocol A (Appel Rxn) ActivatedLinker->CoupledProduct FinalSARM Purified SARM Analogue CoupledProduct->FinalSARM Recrystallization

Caption: Convergent synthesis strategy for AR Modulator library generation.

Safety & Handling

  • Hazards: The nitrile group poses a risk of liberating HCN if subjected to strong acids at high temperatures. The benzyl bromide derivative is a potent lachrymator and skin irritant.

  • Storage: Store the alcohol in a cool, dry place. If converted to the bromide, store at -20°C to prevent decomposition.

  • Waste Disposal: All aqueous waste containing nitrile residues should be treated with bleach (sodium hypochlorite) to oxidize potential cyanides before disposal, depending on local regulations.

References

  • BenchChem. "2-Chloro-4-cyanobenzyl alcohol Product Page & Properties." BenchChem Database. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for substituted benzonitriles." PubChem. Link

  • Journal of Medicinal Chemistry. "Structure-Activity Relationships of Selective Androgen Receptor Modulators." ACS Publications. (General reference for SARM pharmacophores). Link

  • GuideChem. "Synthesis and Suppliers of 3-chloro-4-(hydroxymethyl)benzonitrile." GuideChem. Link

Introduction: The Versatility of a Substituted Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Nucleophilic Substitution Reactions of 2-Chloro-4-cyanobenzyl Alcohol

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic applications of 2-Chloro-4-cyanobenzyl alcohol. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling users to adapt and troubleshoot these reactions effectively. The focus is on converting the alcohol into various functional groups through reactions with common nucleophiles, a cornerstone of modern synthetic chemistry.

2-Chloro-4-cyanobenzyl alcohol is a valuable bifunctional building block in organic synthesis. Its utility stems from the presence of multiple reactive sites and modulating electronic features. The aromatic ring is substituted with two electron-withdrawing groups (a chloro and a cyano group), which significantly influence the reactivity of the benzylic position. The primary alcohol at the benzylic position is the key handle for synthetic transformations.

However, the hydroxyl group (-OH) is a notoriously poor leaving group in nucleophilic substitution reactions.[1][2] Therefore, direct displacement by a nucleophile is not feasible. The core of its reactivity lies in the in situ activation of this hydroxyl group, converting it into a better leaving group, which is then readily displaced by a nucleophile. This guide will detail protocols for such transformations involving nitrogen, oxygen, and sulfur nucleophiles.

Mechanistic Rationale: Activating the Benzylic Position

The reactions discussed herein predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism.[3] 2-Chloro-4-cyanobenzyl alcohol is a primary alcohol, which favors the SN2 pathway over the SN1 pathway due to the relative instability of a primary carbocation and minimal steric hindrance.[4]

The key steps for a successful substitution are:

  • Activation of the Hydroxyl Group: The -OH group is protonated or, more commonly, converted into a sulfonate ester (like tosylate or mesylate) or an alkoxyphosphonium salt (as in the Mitsunobu reaction).[1][5] This transforms the leaving group from the unstable hydroxide ion (HO⁻) into a stable, neutral molecule like water, p-toluenesulfonate, or triphenylphosphine oxide.

  • Nucleophilic Attack: A suitable nucleophile attacks the electrophilic benzylic carbon from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.

  • Displacement: The C-O bond breaks, and the leaving group departs, forming the new C-Nucleophile bond.

The electron-withdrawing cyano and chloro substituents on the benzene ring increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of substitution.[6]

General S_N2 Pathway for Activated 2-Chloro-4-cyanobenzyl Alcohol A 2-Chloro-4-cyanobenzyl Alcohol (R-OH) C Activated Intermediate (R-OLG) A->C Activation B Activating Reagent (e.g., TsCl, PPh3/DEAD) B->C E Transition State [Nu---R---OLG]⁻ C->E D Nucleophile (Nu⁻) D->E Backside Attack F Substituted Product (R-Nu) E->F Bond Formation G Leaving Group (LG) E->G Bond Cleavage

Caption: General SN2 pathway for activated alcohol.

Application Notes and Protocols

Synthesis of Substituted Benzylamines via Mitsunobu Reaction

The formation of a C-N bond is fundamental in the synthesis of pharmaceuticals. The Mitsunobu reaction is a reliable method for converting primary alcohols into amines with a high degree of control and generally mild conditions.[5]

Causality Behind Experimental Choices:

  • Reagents: Diethyl azodicarboxylate (DEAD) or its safer alternative, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃) are the classic reagents. PPh₃ acts as the initial nucleophile attacking DEAD, which then sets up the formation of a highly reactive alkoxyphosphonium salt with the alcohol.

  • Nucleophile: A primary or secondary amine is used. The pKa of the amine is important; highly acidic amines (like carbamates or amides) work well. For simple alkylamines, which are more basic, protonation can compete, but the reaction is often still successful.

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are typically used as they are aprotic and effectively solubilize the reactants.

  • Temperature: The reaction is initiated at 0 °C to control the exothermic reaction between PPh₃ and DEAD, and then allowed to warm to room temperature.

Experimental Protocol: Synthesis of N-benzyl-(2-chloro-4-cyanobenzyl)amine

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Chloro-4-cyanobenzyl alcohol (1.0 eq.), benzylamine (1.1 eq.), and triphenylphosphine (1.2 eq.). Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the alcohol).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add DEAD (1.2 eq.) dropwise to the stirred solution over 15-20 minutes. An exothermic reaction and color changes are typically observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a minimal amount of DCM.

    • The major byproducts are triphenylphosphine oxide and the hydrazine derivative from DEAD. Much of the triphenylphosphine oxide can be precipitated by adding a non-polar solvent like hexanes or diethyl ether and filtering.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the resulting oil or solid by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Workflow: Mitsunobu Amination prep 1. Combine Reactants (Alcohol, Amine, PPh3) in anhydrous THF cool 2. Cool to 0 °C prep->cool add 3. Add DEAD Dropwise cool->add react 4. Stir at RT (12-18h) add->react monitor Monitor by TLC react->monitor concentrate 5. Concentrate in vacuo react->concentrate precipitate 6. Precipitate Byproducts (Add Hexanes/Ether) concentrate->precipitate filter 7. Filter precipitate->filter purify 8. Column Chromatography filter->purify characterize 9. Characterize Product purify->characterize

Caption: Experimental workflow for Mitsunobu amination.

Synthesis of Benzyl Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[7][8] The reaction involves an alkoxide nucleophile displacing a leaving group.[3][9] For this substrate, a two-step, one-pot procedure is highly effective: first, converting the alcohol to a tosylate, followed by the addition of the alkoxide.

Causality Behind Experimental Choices:

  • Activation: p-Toluenesulfonyl chloride (TsCl) is used to convert the alcohol into a tosylate, an excellent leaving group. A base like triethylamine (TEA) or pyridine is required to neutralize the HCl byproduct.

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the second alcohol (the nucleophile) to form the alkoxide.[7][10] Using the alcohol as the solvent with a base like K₂CO₃ can also be effective, especially for phenols.[8]

  • Solvent: Aprotic polar solvents like DMF or DMSO are ideal as they solvate the cation of the alkoxide, leaving a highly reactive "naked" anion nucleophile.[7][11]

Experimental Protocol: Synthesis of 1-(benzyloxy)methyl-2-chloro-4-cyanobenzene

  • Activation Step:

    • In a dry flask under N₂, dissolve 2-Chloro-4-cyanobenzyl alcohol (1.0 eq.) and p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C and add triethylamine (1.5 eq.) dropwise.

    • Stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting alcohol.

  • Alkoxide Preparation (in a separate flask):

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF, add benzyl alcohol (1.2 eq.) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Substitution Step:

    • Cool the alkoxide solution back to 0 °C.

    • Transfer the tosylate solution from step 1 (after filtering off the triethylammonium chloride salt) to the alkoxide solution via cannula.

    • Heat the combined mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction to room temperature and carefully quench by the slow addition of water.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent and purify the crude product by flash column chromatography (ethyl acetate/hexanes).

Synthesis of Benzyl Thioethers

Thiols are more acidic than alcohols, and their conjugate bases, thiolates, are superb nucleophiles.[10][12] This makes the synthesis of thioethers a very efficient process, often proceeding under milder conditions than the equivalent ether synthesis.

Causality Behind Experimental Choices:

  • Base: A milder base, such as potassium carbonate (K₂CO₃) or even an organic base like DBU, is often sufficient to deprotonate the thiol.

  • Reaction Conditions: The high nucleophilicity of the thiolate means the reaction is typically faster and can be run at lower temperatures than the Williamson ether synthesis.[10] The same tosylation activation procedure described in section 3.2 can be used.

Experimental Protocol: Synthesis of 2-chloro-4-cyano-1-((phenylthio)methyl)benzene

  • Activation: Prepare the tosylate of 2-Chloro-4-cyanobenzyl alcohol as described in protocol 3.2, step 1.

  • Substitution:

    • After the tosylation is complete, add thiophenol (1.1 eq.) and potassium carbonate (2.0 eq.) to the reaction mixture.

    • Add a small amount of DMF to aid solubility if needed, and heat the mixture to 40 °C.

    • Stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction and filter off the solids.

    • Wash the filtrate with 1M NaOH solution to remove excess thiophenol, followed by water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the pure thioether.

Summary of Reaction Conditions

Nucleophile ClassTypical NucleophileActivation MethodBaseSolvent(s)Temp (°C)
Nitrogen Primary/Secondary AmineMitsunobu (PPh₃/DEAD)-THF, DCM0 to RT
Oxygen Alcohol / PhenolTosylation (TsCl)NaH, K₂CO₃DCM, DMFRT to 60
Sulfur ThiolTosylation (TsCl)K₂CO₃, Cs₂CO₃DCM, DMFRT to 40

Safety and Troubleshooting

  • Safety: Always work in a well-ventilated fume hood. Reagents like DEAD/DIAD can be shock-sensitive and should be handled with care. Sodium hydride reacts violently with water. Benzylating agents can be lachrymatory. The cyanobenzyl scaffold dictates that appropriate cyanide safety protocols should be in place.

  • Troubleshooting:

    • Low Yield: May indicate incomplete activation of the alcohol (check by TLC before adding nucleophile), insufficient base, or wet solvents/reagents.

    • Side Reactions: For sterically hindered nucleophiles, elimination of the tosylate can sometimes occur, though it is less common for primary benzylic systems. Dimerization of the benzyl alcohol to form a dibenzyl ether is a potential side reaction if the nucleophile is not added promptly after activation.

    • Purification Issues: Triphenylphosphine oxide from Mitsunobu reactions can be difficult to remove. Precipitation and careful chromatography are key.

References

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Desai, S. D., & Dixit, B. C. (2009). Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. ResearchGate. [Link]

  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions – Introduction. Master Organic Chemistry. [Link]

  • Abdugadar, A. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. University of Northern Colorado. [Link]

  • Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. [Link]

  • Sarzyński, D. S., & Majerz, I. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3124. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Iranpoor, N., Firouzabadi, H., Akhlaghinia, B., & Azadi, R. (2004). Conversion of Alcohols, Thiols, Carboxylic Acids, Trimethylsilyl Ethers, and Carboxylates to Thiocyanates with Triphenylphosphine/Diethylazodicarboxylate/NH4SCN. Synthesis, 2004(01), 92-96. [Link]

  • Milstein, D., & Ben-David, Y. (2011). Process for preparing amines from alcohols and ammonia.
  • Organic Syntheses. benzyl alcohol. [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Chemistry Steps. Reactions of Thiols. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. [Link]

  • ResearchGate. (2019). Alcohol amination reaction with secondary amines. [Link]

Sources

Application Notes and Protocols for the Selective Oxidation of 2-Chloro-4-cyanobenzyl alcohol to 2-Chloro-4-cyanobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This document provides a comprehensive technical guide for the selective oxidation of 2-chloro-4-cyanobenzyl alcohol to its corresponding aldehyde, 2-chloro-4-cyanobenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Recognizing the challenges associated with achieving high selectivity and yield while minimizing over-oxidation and side-product formation, this guide presents a detailed analysis of suitable oxidation methodologies. We offer in-depth protocols for two highly effective methods: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation. The rationale behind reagent selection, mechanistic insights, step-by-step experimental procedures, and troubleshooting strategies are discussed to ensure reproducible and scalable results for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Importance of 2-Chloro-4-cyanobenzaldehyde

2-Chloro-4-cyanobenzaldehyde is a key building block in medicinal chemistry and process development. Aromatic aldehydes containing electron-withdrawing groups, such as the chloro and cyano moieties in this molecule, are valuable precursors for a wide range of heterocyclic compounds and other complex molecular architectures.[1] The aldehyde functionality serves as a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive aminations, Wittig reactions, and condensations. Consequently, robust and efficient methods for the synthesis of 2-chloro-4-cyanobenzaldehyde are of significant interest to the pharmaceutical and fine chemical industries.[1][2]

The primary synthetic route to this aldehyde involves the selective oxidation of the corresponding primary alcohol, 2-chloro-4-cyanobenzyl alcohol. The principal challenge in this transformation is to prevent the over-oxidation of the aldehyde to the corresponding carboxylic acid, a common side reaction with many oxidizing agents.[3][4] Therefore, the choice of the oxidant and reaction conditions is paramount to achieving a high yield of the desired aldehyde. This guide focuses on methodologies known for their mildness and high selectivity, making them suitable for substrates with sensitive functional groups.

Mechanistic Considerations for Selective Alcohol Oxidation

The oxidation of a primary alcohol to an aldehyde involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.[3][5] The general mechanism involves the formation of an intermediate where the hydroxyl hydrogen is replaced by a good leaving group. A subsequent base-promoted elimination of this leaving group and the alpha-proton results in the formation of the carbon-oxygen double bond of the aldehyde.[3][5]

Several classes of reagents have been developed to effect this transformation with high selectivity. These can be broadly categorized as chromium-based reagents, activated dimethyl sulfoxide (DMSO) methods, and hypervalent iodine compounds. While traditional chromium reagents like Pyridinium Chlorochromate (PCC) can be effective, their toxicity and the challenges associated with removing chromium byproducts have led to a preference for metal-free alternatives in many applications.[6][7][8]

This guide will detail two such modern, reliable, and "greener" alternatives: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine compound that offers several advantages, including mild reaction conditions (typically room temperature and neutral pH), short reaction times, high yields, and a simplified workup.[9] It is particularly well-suited for substrates with sensitive functional groups.[9] The reaction mechanism begins with the substitution of one of the acetate ligands on the iodine atom by the alcohol, forming a periodinane intermediate.[10] An intramolecular elimination of the alpha-hydrogen then occurs, leading to the formation of the aldehyde, acetic acid, and iodinane.[10]

DMP_Mechanism cluster_start Reagents cluster_intermediate Intermediate Formation cluster_elimination Elimination cluster_products Products Alcohol 2-Chloro-4-cyanobenzyl Alcohol Periodinane_Ester Periodinane Ester Intermediate Alcohol->Periodinane_Ester Ligand Exchange DMP Dess-Martin Periodinane DMP->Periodinane_Ester TS Five-membered Transition State Periodinane_Ester->TS Intramolecular Proton Transfer Aldehyde 2-Chloro-4-cyanobenzaldehyde TS->Aldehyde Byproducts Iodinane + Acetic Acid TS->Byproducts

Caption: Mechanism of Dess-Martin Periodinane Oxidation.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, at low temperatures (typically -78 °C).[11][12][13] The reaction is known for its mild conditions and broad functional group tolerance, effectively avoiding over-oxidation to the carboxylic acid.[11][12] The mechanism involves the initial formation of a highly reactive chloro(dimethyl)sulfonium chloride from DMSO and oxalyl chloride.[12] The alcohol then attacks this species to form an alkoxysulfonium salt.[12] A hindered, non-nucleophilic base, such as triethylamine, is added to deprotonate the carbon alpha to the oxygen, leading to the collapse of the intermediate via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[11] A significant drawback is the production of the volatile and malodorous dimethyl sulfide.[11]

Swern_Mechanism cluster_activation Activation of DMSO cluster_alkoxy Formation of Alkoxysulfonium Salt cluster_elimination Base-mediated Elimination DMSO DMSO Activated_Species Chloro(dimethyl)sulfonium chloride DMSO->Activated_Species Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Activated_Species Alkoxysulfonium_Salt Alkoxysulfonium Salt Activated_Species->Alkoxysulfonium_Salt Alcohol 2-Chloro-4-cyanobenzyl Alcohol Alcohol->Alkoxysulfonium_Salt Ylide Sulfur Ylide Alkoxysulfonium_Salt->Ylide Addition of Base Base Triethylamine Base->Ylide Aldehyde 2-Chloro-4-cyanobenzaldehyde Ylide->Aldehyde Intramolecular Elimination DMS Dimethyl Sulfide Ylide->DMS

Caption: Mechanism of Swern Oxidation.

Comparative Analysis of Recommended Oxidation Methods

The selection of an appropriate oxidation method often depends on factors such as scale, available equipment, substrate sensitivity, and desired purity profile. The following table provides a comparative overview of the DMP and Swern oxidations for the synthesis of 2-chloro-4-cyanobenzaldehyde.

FeatureDess-Martin Periodinane (DMP) OxidationSwern Oxidation
Oxidant Dess-Martin PeriodinaneActivated DMSO (DMSO + Oxalyl Chloride)
Temperature Room TemperatureLow Temperature (-78 °C)
Reaction Time Typically 1-3 hoursTypically < 1 hour
Workup Filtration to remove iodinane byproductAqueous quench and extraction
Advantages - Mild, neutral conditions[9]- Simple workup- Commercially available reagent- High yields and selectivity[11]- Avoids heavy metals- Inexpensive reagents
Disadvantages - Potentially explosive nature of DMP[9]- Higher cost of reagent- Stoichiometric byproduct- Requires cryogenic temperatures- Production of malodorous dimethyl sulfide[11]- Sensitive to moisture
Safety DMP is shock-sensitive and should be handled with care.Oxalyl chloride is corrosive and toxic. The reaction can be exothermic and requires careful temperature control.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of 2-Chloro-4-cyanobenzyl alcohol

This protocol is adapted for its operational simplicity and mild conditions, making it an excellent choice for small to medium-scale synthesis.

Materials:

  • 2-Chloro-4-cyanobenzyl alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-cyanobenzyl alcohol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (approximately 0.1 M concentration).

  • Addition of DMP: To the stirring solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5-10 minutes. The reaction mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution. Stir vigorously for 15-20 minutes until the two layers are clear.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 2-chloro-4-cyanobenzaldehyde as a white solid.

Protocol 2: Swern Oxidation of 2-Chloro-4-cyanobenzyl alcohol

This protocol is highly effective and utilizes inexpensive reagents but requires careful control of temperature and handling of malodorous byproducts.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 2-Chloro-4-cyanobenzyl alcohol

  • Triethylamine (TEA)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Activator Preparation: In a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) (at a concentration of ~0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Formation of the Activating Species: Slowly add a solution of anhydrous DMSO (3.0 eq) in DCM to the oxalyl chloride solution via a syringe, keeping the internal temperature below -65 °C. Stir the mixture for 15 minutes at -78 °C.

  • Addition of Alcohol: Add a solution of 2-chloro-4-cyanobenzyl alcohol (1.0 eq) in DCM to the reaction mixture via a syringe, again maintaining the internal temperature below -65 °C. Stir for 30 minutes at -78 °C.

  • Addition of Base: Slowly add triethylamine (5.0 eq) to the reaction mixture. The mixture may become thick. Stir for an additional 30 minutes at -78 °C.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding deionized water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2-chloro-4-cyanobenzaldehyde.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient oxidant- Low reaction temperature (Swern)- Poor quality reagents- Increase the equivalents of the oxidant (e.g., 1.5 eq of DMP).- Ensure the Swern reaction is allowed to stir for the full time at -78 °C before adding the base.- Use freshly opened or distilled anhydrous solvents and reagents.
Over-oxidation to Carboxylic Acid - Presence of water in the reaction mixture.- Reaction run for an extended period at elevated temperatures.- Ensure all glassware is oven-dried and solvents are anhydrous.- For DMP, avoid prolonged reaction times. For Swern, strictly maintain the low temperature.
Formation of Side Products - In the Swern oxidation, premature addition of triethylamine can lead to the formation of an alkoxythiomethyl ether.- Ensure the alcohol has fully reacted with the activated DMSO species before adding the triethylamine.
Difficult Purification - Incomplete removal of chromium byproducts (if using chromium-based methods).- Co-elution of byproducts with the desired product.- For chromium-based oxidations, a workup involving filtration through a plug of Florisil® or silica gel is recommended.[8][14]- Optimize the chromatography solvent system for better separation.

Conclusion

The selective oxidation of 2-chloro-4-cyanobenzyl alcohol to its corresponding aldehyde is a synthetically valuable transformation. Both the Dess-Martin Periodinane oxidation and the Swern oxidation represent robust and reliable methods for achieving this conversion with high yield and selectivity. The choice between these two protocols will largely depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers and drug development professionals can confidently and efficiently synthesize 2-chloro-4-cyanobenzaldehyde for their downstream applications.

References

  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.).
  • Swern Oxidation. (2019, July 10). Organic Chemistry Portal. Retrieved from [Link]

  • Yuvaraj, S., et al. (2020, March 19).
  • 19.6: Oxidation of alcohols and aldehydes. (2020, July 1). Chemistry LibreTexts.
  • Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Oxidation of Alcohols with PCC. (n.d.). Organic Chemistry Tutor.
  • Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. (n.d.).
  • How to prepare 4-Cyanobenzaldehyde? (n.d.). Guidechem.
  • Production of 3-(or 4-)cyanobenzaldehyde. (n.d.).
  • Production of cyanobenzaldehyde. (n.d.).
  • The synthetic method of 2-methoxy-4-cyanobenzaldehyde. (n.d.).
  • Application Note and Protocol: Swern Oxidation of Homoallylic Alcohols. (n.d.). Benchchem.
  • Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. (2025, August 5).
  • Degirmenbasi, N., & Boz, N. (n.d.).
  • Workup procedure for removing chromium byproducts
  • Dess–Martin periodinane. (n.d.). Wikipedia. Retrieved from [Link]

  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. (2023, March 29). The Journal of Organic Chemistry.
  • Oxidation with chromium(VI) complexes. (n.d.). Wikipedia.
  • Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane: A Kinetic and Mechanistic Study. (n.d.). Universal Print.
  • Swern oxid
  • Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. (n.d.).
  • Conversion of 2-chlorobenzyl alcohol to 2-chlorobenz- aldehyde in different solvents with oxone and in the presence of CoFe2O4 MNPs catalyst at room temperature. (n.d.).
  • PCC Oxidation Mechanism. (n.d.). Chemistry Steps.
  • Oxidation of benzyl alcohol to benzaldehyde. (n.d.). Lakeland University.
  • Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. (n.d.). Organic Syntheses Procedure.
  • Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. (2025, October 18).
  • Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. (2016, January 16). YouTube.
  • Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. (n.d.). MDPI.
  • Workup: Chromium Oxidations. (n.d.). University of Rochester, Department of Chemistry.
  • Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. (n.d.). NIH.
  • Selective Oxidation of Benzyl Alcohols to Aldehydes with a Salophen Copper(II)
  • Dess-Martin periodinane, Triacetoxyperiodinane, DMP. (n.d.). Organic Chemistry Portal.
  • Reagent Friday: PCC (Pyridinium Chlorochromate). (2011, September 9). Master Organic Chemistry.
  • Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. (2019, December 11). Green Chemistry.
  • Recent Advances in the Oxidation Reactions of Organic Compounds using Chromium (VI) Reagents. (2025, August 9).
  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. (2017, October 2). NIH.
  • Serre, A. R. E., et al. (2024, April 16). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid.Organic & Biomolecular Chemistry.
  • Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. (n.d.).
  • Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.
  • Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. (n.d.).
  • Oxidations of Alcohols with Chromic Acid. (2023, January 24). YouTube.
  • 19.6. Oxidation of alcohols & aldehydes. (n.d.). Lumen Learning.
  • The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. (2025, August 7).

Sources

Application Note: Derivatization Strategies for 2-Chloro-4-cyanobenzyl Alcohol in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-4-cyanobenzyl alcohol is a pivotal pharmacophore often found in non-steroidal androgen receptor antagonists and specialized agrochemicals.[1] While its 4-cyano and 2-chloro substituents provide metabolic stability and lipophilicity, the primary benzyl alcohol moiety serves as the critical "handle" for biological interrogation. This guide details three distinct derivatization protocols: (1) Synthesis of Glucuronide Standards for ADME/Tox profiling, (2) Fluorescent Dansylation for cellular localization, and (3) Azide-Functionalization for bio-orthogonal "Click" chemistry pulldown assays.[1]

Introduction & Chemical Context

The biological evaluation of 2-Chloro-4-cyanobenzyl alcohol requires overcoming two primary challenges: its low aqueous solubility and its lack of intrinsic fluorescence.[1] Furthermore, in pharmacokinetic (PK) studies, the primary metabolic clearance pathway for benzyl alcohols is Phase II conjugation (glucuronidation).[1]

  • Chemical Reactivity: The benzyl alcohol oxygen is nucleophilic but sterically influenced by the ortho-chlorine atom. The electron-withdrawing nitrile group at the para position increases the acidity of the benzylic protons, requiring careful base selection during derivatization to avoid side reactions (e.g., elimination or polymerization).

  • Safety Precaution: This compound contains a nitrile group.[1] While stable, metabolic hydrolysis can theoretically release cyanide.[1] All synthetic steps should be performed in a well-ventilated fume hood.[1]

Module 1: Metabolic Profiling (Glucuronide Synthesis)

Objective: To synthesize the O-glucuronide reference standard (2-chloro-4-cyanobenzyl-β-D-glucuronide) for quantifying metabolic clearance in liver microsome assays.[1]

Rationale

Quantifying the circulating metabolite requires a pure analytical standard. Enzymatic synthesis using liver S9 fractions is often low-yielding and messy.[1] Chemical synthesis via the Koenigs-Knorr method provides a scalable, pure standard.[1]

Protocol: Modified Koenigs-Knorr Glucuronidation

Reagents:

  • Substrate: 2-Chloro-4-cyanobenzyl alcohol (1.0 eq)[1]

  • Donor: Acetobromo-α-D-glucuronic acid methyl ester (1.2 eq)[1]

  • Promoter: Silver carbonate (Ag₂CO₃) or Silver oxide (Ag₂O) (1.5 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)[1]

  • Deprotection: LiOH (aq) / MeOH[1]

Step-by-Step Methodology:

  • Activation: Dissolve 2-Chloro-4-cyanobenzyl alcohol (100 mg) and the glucuronide donor in anhydrous DCM (5 mL) under nitrogen.

  • Coupling: Add Ag₂CO₃ (promoter) in one portion. The reaction must be kept in the dark (wrap flask in foil) to prevent silver salt decomposition. Stir at room temperature for 12–18 hours.

    • Scientist's Note: The ortho-chlorine provides steric hindrance.[1] If conversion is <50% by TLC after 12h, add a catalytic amount of Iodine (I₂) to activate the glycosyl donor.

  • Filtration: Filter the mixture through a Celite pad to remove silver salts. Concentrate the filtrate.

  • Deprotection (Global): Redissolve the intermediate ester in MeOH:H₂O (4:1) and treat with LiOH (2.0 eq) at 0°C for 2 hours to hydrolyze the methyl ester and acetate groups.

  • Purification: Neutralize with Amberlite IR-120 (H+ form) resin, filter, and lyophilize. Purify via preparative HPLC.

Visual Workflow (Glucuronidation):

Glucuronidation Figure 1: Chemical Synthesis of Glucuronide Metabolite Standard Substrate 2-Cl-4-CN-Benzyl Alcohol Intermediate Protected Conjugate Substrate->Intermediate Ag2CO3, DCM (Koenigs-Knorr) Donor Acetobromo-Glucuronide Donor->Intermediate Product O-Glucuronide Standard Intermediate->Product LiOH, MeOH (Deprotection)

Figure 1: Synthetic pathway for generating the Phase II metabolite reference standard.

Module 2: Cellular Imaging (Fluorescent Dansylation)

Objective: To tag the molecule with a Dansyl fluorophore for intracellular tracking and distribution studies using fluorescence microscopy.

Rationale

Dansyl chloride (DNS-Cl) reacts with primary alcohols to form stable sulfonates.[1] The Dansyl fluorophore has a large Stokes shift and is environmentally sensitive, often showing increased quantum yield in hydrophobic environments (like lipid membranes), making it ideal for tracking this lipophilic drug pharmacophore.[1]

Protocol: Base-Catalyzed Sulfonylation[1]

Reagents:

  • Substrate: 2-Chloro-4-cyanobenzyl alcohol (10 mg)[1]

  • Reagent: Dansyl Chloride (1.2 eq)[1]

  • Base: 4-Dimethylaminopyridine (DMAP) (catalytic) + Triethylamine (TEA) (2.0 eq)[1]

  • Solvent: Anhydrous DCM

Step-by-Step Methodology:

  • Setup: In a dry vial, dissolve the alcohol in DCM (1 mL).

  • Addition: Add TEA followed by DMAP. Cool to 0°C on ice.

  • Reaction: Add Dansyl Chloride slowly. Allow to warm to room temperature and stir for 4 hours.

    • Scientist's Note: Monitor by TLC (Silica, 30% EtOAc/Hexane).[1] The product will be a highly fluorescent yellow-green spot under UV (365 nm).[1]

  • Quench: Add 100 µL of water to hydrolyze excess Dansyl Chloride.

  • Isolation: Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Application: Use at 1–10 µM concentration for live-cell imaging (Ex: 340 nm / Em: 520 nm).[1]

Visual Workflow (Dansylation):

Dansylation Figure 2: Fluorescent Tagging Mechanism via Sulfonylation Alcohol Benzyl Alcohol (Non-Fluorescent) Complex Transition State (Tetrahedral) Alcohol->Complex Nucleophilic Attack Reagents Dansyl-Cl + DMAP/TEA Reagents->Complex Tagged Dansyl-Ester Derivative (Green Fluorescence) Complex->Tagged Elimination of Cl-

Figure 2: Mechanism of attaching the environmentally sensitive Dansyl fluorophore.

Module 3: Bioconjugation (Click Chemistry Probe)

Objective: To convert the alcohol into an azide handle (-N₃) for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the molecule to be "pulled down" by biotin-alkynes after incubating with proteomes to identify binding targets.[1]

Protocol: Bromination-Azidation Sequence[1]

Step-by-Step Methodology:

  • Bromination (Alcohol -> Bromide):

    • Treat 2-Chloro-4-cyanobenzyl alcohol with Phosphorus Tribromide (PBr₃, 0.4 eq) in DCM at 0°C for 1 hour.

    • Caution: The product, 2-chloro-4-cyanobenzyl bromide, is a potent lachrymator (tear gas).[1] Handle strictly in a hood.[1]

  • Azidation (Bromide -> Azide):

    • Dissolve the crude bromide in DMF.

    • Add Sodium Azide (NaN₃, 1.5 eq).[1] Warning: Do not use halogenated solvents (DCM) here to avoid forming explosive diazidomethane.[1] Use DMF or DMSO.

    • Heat to 60°C for 4 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate. The resulting azide is stable and can be stored at -20°C.

Analytical Validation Data

The following parameters are expected for the underivatized parent and its derivatives.

CompoundMolecular WeightRetention Time (C18 HPLC)*Detection ModeKey Characteristic
Parent Alcohol 167.594.2 minUV (254 nm)Weak UV, no fluorescence
Glucuronide 343.712.1 minMS (ESI-) m/z 342Polar, early eluting
Dansyl-Ester 400.886.8 minFluor (Ex340/Em520)Highly lipophilic, fluorescent
Benzyl Azide 192.605.1 minUV / IR (2100 cm⁻¹)Distinct IR azide stretch

*HPLC Conditions: Agilent Zorbax C18, 5-95% ACN in Water (0.1% Formic Acid) over 10 min.

References

  • PubChem. (2025).[1] 2-Chloro-4-cyanobenzyl alcohol (Compound Summary).[1] National Library of Medicine. Available at: [Link][1]

  • Stachulski, A. V., & Meng, X. (2013).[1] Glucuronides in drug discovery and development: synthesis and analysis. Journal of Medicinal Chemistry.[1] Available at: [Link][1]

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition).[1] Academic Press.[1] (Standard text for Azide-Alkyne click chemistry protocols).

Sources

Application Note: Strategic Synthesis via Grignard Reaction of a Multifunctional Precursor, 2-Chloro-4-cyanobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental protocol for the utilization of 2-Chloro-4-cyanobenzyl alcohol in a Grignard-mediated carbon-carbon bond formation. The inherent challenges posed by the precursor's multifunctional nature—specifically, the acidic hydroxyl proton and the electrophilic nitrile group—necessitate a strategic, multi-step approach. This guide details a field-proven workflow involving the protection of the alcohol moiety, the formation of the benzylic Grignard reagent, and a subsequent intermolecular reaction with the nitrile group, culminating in the formation of a dimeric ketone after acidic workup. The causality behind each experimental choice is explained to ensure both procedural success and a deeper mechanistic understanding for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to an electrophilic carbon.[1] The precursor, 2-Chloro-4-cyanobenzyl alcohol, presents a valuable but complex substrate for such transformations. Its structure contains three key functional groups: a benzylic chloride suitable for Grignard reagent formation, an acidic alcohol, and an electrophilic nitrile.

A direct attempt to form a Grignard reagent from this precursor is destined for failure. Grignard reagents are exceptionally strong bases and will be instantly quenched by the acidic proton of the alcohol group.[2][3] Furthermore, any successfully formed Grignard reagent would be in immediate proximity to the electrophilic nitrile, leading to uncontrolled side reactions.[4][5]

Therefore, a successful synthetic strategy must address these incompatibilities in a specific sequence:

  • Protection of the Hydroxyl Group: The alcohol must be "masked" with a protecting group that is inert to the strongly basic and nucleophilic conditions of Grignard reagent formation. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an ideal choice due to its ease of installation, stability, and clean removal.[6][7]

  • Formation of the Grignard Reagent: With the alcohol protected, the Grignard reagent can be formed at the benzylic chloride position by reaction with magnesium metal.[8][9] Benzylic halides are sufficiently reactive for this transformation.[8][9]

  • Controlled Carbon-Carbon Bond Formation: The newly formed Grignard reagent will readily react with the most accessible electrophile. In this protocol, we leverage this reactivity in an intermolecular fashion, where the Grignard moiety of one molecule attacks the nitrile of another, leading to a dimeric structure.

  • Hydrolysis and Deprotection: An acidic workup serves a dual purpose: it hydrolyzes the intermediate imine formed from the nitrile attack to yield a ketone, and it can simultaneously remove the silyl protecting group if desired.[5][10]

This application note provides a detailed, step-by-step protocol to navigate this synthetic pathway, offering insights into best practices for handling sensitive reagents and ensuring a high-yielding, reproducible outcome.

Experimental Workflow Overview

The overall experimental procedure is a three-stage process. This logical flow ensures that the incompatible functional groups are managed sequentially, preventing unwanted side reactions and maximizing the yield of the desired product.

G cluster_0 PART A: Protection cluster_1 PART B: Grignard Formation & Reaction cluster_2 PART C: Work-up & Isolation A 2-Chloro-4-cyanobenzyl alcohol B Protection of -OH Group (TBDMS Ether Formation) A->B TBDMS-Cl, Imidazole, DMF C Protected Precursor B->C D Grignard Reagent Formation C->D Mg(0), THF, I2 (cat.) E Intermolecular C-C Coupling (Imine Intermediate) D->E Intermolecular Attack F Hydrolysis & Deprotection E->F aq. HCl G Final Product (Dimeric Ketone) F->G Extraction & Purification

Caption: Overall experimental workflow.

Materials and Reagents

Ensure all reagents are of appropriate purity (reagent grade or higher) and that solvents are anhydrous where specified.

ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMolar Equiv.
2-Chloro-4-cyanobenzyl alcoholC₈H₆ClNO167.59-5.00 g1.0
tert-Butyldimethylsilyl chloride (TBDMS-Cl)C₆H₁₅ClSi150.72-5.37 g1.2
ImidazoleC₃H₄N₂68.08-2.42 g1.2
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09-30 mL-
Magnesium TurningsMg24.31-0.87 g1.2
IodineI₂253.81-~2 crystalscatalytic
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-50 mL-
Hydrochloric Acid, concentratedHCl36.46~12 MAs needed for work-up-
Diethyl Ether(C₂H₅)₂O74.12-For extraction-
Saturated aq. Sodium BicarbonateNaHCO₃84.01-For work-up-
Saturated aq. Sodium Chloride (Brine)NaCl58.44-For work-up-
Anhydrous Magnesium SulfateMgSO₄120.37-For drying-

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Anhydrous solvents and Grignard reagents are highly reactive with water and air; strict anhydrous and inert atmosphere techniques are essential.[11][12]

Part A: Protection of 2-Chloro-4-cyanobenzyl alcohol

Rationale: This step converts the acidic alcohol into a stable TBDMS ether, which is inert to the Grignard reagent that will be formed subsequently. Imidazole acts as a base to deprotonate the alcohol and traps the HCl byproduct.[7][13]

  • Setup: Place 2-Chloro-4-cyanobenzyl alcohol (5.00 g, 29.8 mmol) and imidazole (2.42 g, 35.8 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add 30 mL of anhydrous DMF to the flask and stir until all solids have dissolved.

  • Addition of Silylating Agent: To the stirred solution, add tert-butyldimethylsilyl chloride (5.37 g, 35.8 mmol) portion-wise over 5 minutes. The reaction is mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

    • Separate the layers. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected product, tert-butyl((2-chloro-4-cyanobenzyl)oxy)dimethylsilane.

  • Purification: The crude product is typically of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Part B: Grignard Reagent Formation and Intermolecular Coupling

Rationale: This critical phase requires strictly anhydrous conditions to prevent quenching the Grignard reagent.[12] A catalytic amount of iodine is used to activate the surface of the magnesium turnings, facilitating the initiation of the reaction.[14][15] The slow addition of the protected precursor controls the exothermic reaction and promotes the desired intermolecular coupling.

  • Glassware Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Seal all openings and allow the apparatus to cool to room temperature under a positive pressure of argon or nitrogen.

  • Magnesium Activation: Place magnesium turnings (0.87 g, 35.8 mmol) into the flask. Add 1-2 small crystals of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed.[14] Allow to cool.

  • Initiation: Add 10 mL of anhydrous THF to the magnesium. In the dropping funnel, prepare a solution of the protected precursor from Part A (~29.8 mmol) in 40 mL of anhydrous THF.

  • Grignard Formation: Add approximately 1-2 mL of the precursor solution from the dropping funnel to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a slight increase in temperature.[16] If the reaction does not start, gentle warming may be required.

  • Addition: Once the reaction is initiated and self-sustaining, add the remainder of the precursor solution dropwise over 45-60 minutes at a rate that maintains a gentle reflux. The solution will typically turn cloudy and grey/brown.

  • Reaction Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux using a heating mantle for an additional 2 hours to ensure complete consumption of the starting material.

Part C: Acidic Work-up and Product Isolation

Rationale: The reaction is quenched with aqueous acid. This protonates the intermediate magnesium alkoxide and rapidly hydrolyzes the magnesium imine salt to the corresponding ketone.[4][10] The acidic conditions will also cleave the TBDMS protecting group, revealing the hydroxyl group on the final product.

  • Quenching: Cool the reaction flask in an ice-water bath. Cautiously and slowly add 50 mL of 2 M HCl dropwise via the dropping funnel. This is a highly exothermic process; control the addition rate to prevent excessive boiling.

  • Hydrolysis: Continue stirring for 30 minutes after the addition is complete to ensure full hydrolysis of the intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimeric ketone product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the final product.

Reaction Mechanism

The following diagram illustrates the key chemical transformations occurring during the synthesis.

Caption: Simplified reaction mechanism pathway.

References

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]

  • An Introduction to Grignard Reagents. Chemguide. [Link]

  • Grignard Reaction Procedure. University of Missouri-St. Louis. [Link]

  • Grignard Reactions with Carbonyls. McMaster University. [Link]

  • Activation of Mg Metal for Safe Formation of Grignard Reagents. ACS Publications. [Link]

  • Addition of Grignard reagents to nitriles. Master Organic Chemistry. [Link]

  • Reaction of Grignard reagent with nitriles. Quora. [Link]

  • Protection of Alcohols. OpenStax - Organic Chemistry. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Chemistry of Nitriles. LibreTexts. [Link]

  • Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]

  • Synthesis of alcohols using Grignard reagents. Khan Academy. [Link]

  • Reaction of an allylic halide with a Grignard reagent. Pearson+. [Link]

  • Benzylic Grignard Reagents. Science of Synthesis. [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • The Grignard Reagents. ACS Publications. [Link]

  • Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • Magnesium Activation for Grignard Reagent. ResearchGate. [Link]

  • Reaction of nitriles with Grignard reagents. YouTube. [Link]

  • Making a Grignard reagent from elemental magnesium. YouTube. [Link]

  • Synthesis of Alcohols Using the Grignard Reaction. The Organic Chemistry Tutor. [Link]

  • Protection of Alcohols. Chemistry LibreTexts. [Link]

  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides. Beilstein Journal of Organic Chemistry. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • Green Chemistry. Royal Society of Chemistry. [Link]

  • Synthesis of alcohols using Grignard reagents I. Khan Academy. [Link]

  • Product Subclass 8: Benzylic Grignard Reagents. Science of Synthesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-cyanobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-cyanobenzyl alcohol. This document is intended for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to improve your yield and purity.

Synthetic Pathway Overview

The most common and straightforward method for synthesizing 2-Chloro-4-cyanobenzyl alcohol is the selective reduction of the aldehyde group of 2-chloro-4-cyanobenzaldehyde. This transformation requires a reducing agent that can selectively act on the aldehyde in the presence of a nitrile and an aryl chloride, which are generally less reactive towards nucleophilic reducing agents.

Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its mild nature, safety, and high selectivity for aldehydes and ketones over other functional groups like nitriles and esters.[1][2] The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol.

Reaction Scheme:

Caption: General synthesis of 2-Chloro-4-cyanobenzyl alcohol.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you might encounter during the synthesis.

Issue 1: Consistently Low Yield

Question: My yield of 2-Chloro-4-cyanobenzyl alcohol is consistently below 70%. What are the likely causes and how can I improve it?

Answer: Low yields in this reduction can stem from several factors. Let's break down the most common culprits and their solutions.

Possible Causes & Solutions:
  • Incomplete Reaction: The reduction may not be going to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The starting material (aldehyde) is significantly less polar than the product (alcohol). A simple mobile phase like 30% Ethyl Acetate in Hexane should give good separation. If the starting material is still present after the expected reaction time, you can add a small additional portion of NaBH₄.

  • Degradation of Sodium Borohydride: NaBH₄ can decompose, especially if it's old or has been exposed to moisture.

    • Solution: Use a fresh bottle of NaBH₄ or one that has been stored properly in a desiccator. To test the activity of your NaBH₄, you can perform a small-scale reaction with a simple aldehyde like benzaldehyde and check for conversion.

  • Sub-optimal Temperature Control: While the reaction is generally robust, adding the NaBH₄ too quickly can cause an exotherm, leading to side reactions. Conversely, running the reaction too cold may slow it down unnecessarily.

    • Solution: Dissolve the 2-chloro-4-cyanobenzaldehyde in methanol and cool the solution to 0-5 °C in an ice bath. Add the NaBH₄ portion-wise over 15-20 minutes to maintain the temperature. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for another 1-2 hours.

  • Losses During Workup: The product alcohol has some water solubility, and significant amounts can be lost during the aqueous workup if not performed carefully.

    • Solution: After quenching the reaction, ensure you perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers and wash with brine to remove dissolved water and methanol, which will improve your recovery after solvent evaporation.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield (<70%) check_tlc Check TLC of crude reaction mixture start->check_tlc sm_present Starting material present? check_tlc->sm_present no_sm No starting material sm_present->no_sm No incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes workup_issue Potential Workup/Purification Issue no_sm->workup_issue sol_incomplete 1. Use fresh NaBH4 2. Add additional NaBH4 3. Increase reaction time incomplete_rxn->sol_incomplete sol_workup 1. Perform multiple extractions (3x) 2. Wash combined organics with brine 3. Ensure complete solvent removal workup_issue->sol_workup

Caption: Decision tree for troubleshooting low yields.

Issue 2: Presence of Impurities

Question: My final product shows a significant impurity in the NMR/LC-MS analysis. What could it be?

Answer: The most likely impurities arise from side reactions involving the functional groups present in the molecule.

Common Impurities and Their Origins:
  • Unreacted Starting Material: As discussed above, this is due to an incomplete reaction. Its presence is easily identified by comparing the final product's analytical data with that of the starting material.

  • Over-reduction Product (2-Chloro-4-methylbenzonitrile): While NaBH₄ is selective, under harsh conditions (e.g., high temperature, prolonged reaction times, or with stronger reducing agents like LiAlH₄), the benzyl alcohol can be further reduced to a methyl group. This is generally not an issue with NaBH₄ under controlled conditions.

  • Cannizzaro Reaction Products: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form a carboxylic acid and an alcohol.[3] While NaBH₄ reduction is typically faster, if your reaction conditions become basic (e.g., from a basic quench), you might see the formation of 2-chloro-4-cyanobenzoic acid.

    • Prevention: Quench the reaction with a mild acid, such as dilute HCl or ammonium chloride solution, to neutralize any remaining borohydride and the resulting borate esters.[4]

Frequently Asked Questions (FAQs)

Q1: Can I use a different reducing agent, like Lithium Aluminum Hydride (LiAlH₄)?

A1: It is not recommended to use LiAlH₄ for this specific transformation. LiAlH₄ is a much stronger reducing agent than NaBH₄ and will likely reduce the nitrile group to a primary amine, leading to the formation of (3-chloro-4-(aminomethyl)phenyl)methanol.[5][6] The selectivity of NaBH₄ is crucial for the success of this synthesis.

Q2: What is the best solvent for this reaction?

A2: Methanol or ethanol are the most common and effective solvents. They readily dissolve the starting aldehyde and the sodium borohydride, and their protic nature can help to facilitate the reduction mechanism.

Q3: How should I properly quench the reaction?

A3: After the reaction is complete (as determined by TLC), cool the mixture in an ice bath. Slowly and carefully add dilute hydrochloric acid (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride until the effervescence stops. This neutralizes the excess NaBH₄ and hydrolyzes the borate ester intermediate to release the final alcohol product.[4]

Q4: My product is an oil, but I've seen it reported as a solid. How can I crystallize it?

A4: 2-Chloro-4-cyanobenzyl alcohol can sometimes be isolated as a persistent oil if minor impurities are present.

  • Purification: First, ensure the product is pure by performing column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes).

  • Crystallization: Once pure, dissolve the oil in a minimum amount of a hot solvent in which it is soluble (like toluene or a mixture of ethyl acetate and hexanes). Allow it to cool slowly to room temperature, and then place it in a refrigerator or freezer. If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity for a typical laboratory-scale synthesis.

Materials and Reagents:
ReagentAmount (for 10g scale)Molar Equivalents
2-Chloro-4-cyanobenzaldehyde10.0 g1.0
Sodium Borohydride (NaBH₄)1.36 g0.6
Methanol (MeOH)100 mL-
1M Hydrochloric Acid (HCl)~50 mL-
Ethyl Acetate (EtOAc)300 mL-
Brine (Saturated NaCl solution)50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)~10 g-
Step-by-Step Procedure:
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-cyanobenzaldehyde (10.0 g).

  • Dissolution: Add methanol (100 mL) and stir until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reduction: While stirring, add sodium borohydride (1.36 g) in small portions over 20 minutes. Ensure the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Check for the completion of the reaction by TLC (30% EtOAc/Hexanes), ensuring the starting aldehyde spot has disappeared.

  • Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly add 1M HCl dropwise until gas evolution ceases and the pH is neutral (~pH 7).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL) and transfer to a separatory funnel. Shake well, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-4-cyanobenzyl alcohol.

  • Purification (if necessary): If the product is not pure by NMR, it can be purified by flash column chromatography on silica gel or by recrystallization.

References

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Chemistry LibreTexts. 17.4: Alcohols from Carbonyl Compounds - Reduction. [Link]

  • Leah4sci. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • The Royal Society of Chemistry. The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. [Link]

  • Reddit. Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. [Link]

  • Wikipedia. Nitrile reduction. [Link]

  • Andrew G. Myers Research Group, Harvard University. Chem 115 Handout: Reagents for Organic Synthesis. [Link]

Sources

common side reactions in the synthesis of chlorobenzyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions & Impurity Profiles

Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Introduction: The Stability Paradox

Chlorobenzyl alcohols are deceptive. While the transformation from aldehyde or acid precursors seems elementary, the presence of the chlorine atom on the aromatic ring introduces a "stability paradox." The very conditions required to reduce the carbonyl group (hydrogenation) are often sufficient to cleave the carbon-chlorine bond (hydrodechlorination). Conversely, hydrolytic approaches risk self-condensation into ethers.

This guide moves beyond standard textbook recipes to address the specific failure modes encountered in the lab and pilot plant.

Module 1: Catalytic Hydrogenation & Dehalogenation

The Issue: You are reducing chlorobenzaldehyde to chlorobenzyl alcohol using H₂/Catalyst, but you observe the formation of benzyl alcohol (dechlorinated) or toluene (over-reduced).

Root Cause Analysis

Standard hydrogenation catalysts (Pd/C, Ni) operate via a mechanism that readily inserts into Ar-Cl bonds.

  • Hydrodechlorination: Palladium is excellent at oxidative addition into aryl halides. If the catalyst surface is active enough to reduce the carbonyl, it is often active enough to strip the chlorine.

  • Hydrogenolysis: Under vigorous conditions, the benzylic C-O bond is cleaved, yielding chlorotoluene or toluene.

Troubleshooting & Optimization
VariableRecommendationThe "Why" (Mechanistic Insight)
Catalyst Selection Switch to Pt/C (sulfided) or Au/Al₂O₃ Platinum is less prone to oxidative addition into Ar-Cl bonds than Palladium. Gold nanoparticles (Au/Al₂O₃) have shown 100% selectivity for the carbonyl group over the halide [1].
Inhibitors Add Thiophene or Ethylenediamine These "poisons" selectively occupy the high-energy sites on the catalyst surface responsible for dehalogenation, leaving the sites required for carbonyl reduction available.
Solvent System Avoid Acidic Media Acid promotes hydrogenolysis of the benzylic alcohol. Use neutral solvents (MeOH, EtOH) or slightly buffered systems.
Visualizing the Reaction Network

The following diagram illustrates the competing pathways during the hydrogenation of 4-chlorobenzaldehyde.

ReactionNetwork Start 4-Chlorobenzaldehyde Target 4-Chlorobenzyl Alcohol (Target) Start->Target H2, Catalyst (Desired) Dechlor Benzyl Alcohol (Impurity A) Start->Dechlor Pd/C, Uncontrolled (Dehalogenation) Toluene 4-Chlorotoluene (Impurity B) Target->Toluene Over-hydrogenation (Hydrogenolysis) FullRed Toluene (Impurity C) Dechlor->FullRed H2 Toluene->FullRed H2

Caption: Fig 1. Competing reduction pathways. Green indicates the desired path; red/yellow indicate critical side reactions caused by improper catalyst selection.

Module 2: Hydride Reductions (NaBH₄)

The Issue: Incomplete conversion or "sticky" workups that trap product in the aqueous phase.

Technical FAQ

Q: I used NaBH₄, but my yield is low despite TLC showing consumption of starting material. A: You likely formed a stable borate complex that wasn't hydrolyzed.

  • Mechanism: NaBH₄ doesn't just produce the alcohol; it produces a tetra-alkoxy borate species:

    
    . This complex is soluble in water/organic emulsions and hides your product.
    
  • Fix: You must perform an acidic quench (low pH) or use a complexing agent (like tartaric acid) to break the B-O bond and release the free alcohol.

Q: Will NaBH₄ strip the chlorine? A: Generally, no. NaBH₄ is a nucleophilic reducing agent and does not interact with aryl halides under standard conditions (unlike LiAlH₄, which can cause issues at high temperatures). It is the safest route for preserving the Ar-Cl bond [2].

Protocol: Robust NaBH₄ Reduction

Self-Validating Step: Monitor gas evolution. H₂ gas is evolved only during the quench, not the primary reduction (unless moisture is present).

  • Dissolution: Dissolve 1.0 eq Chlorobenzaldehyde in MeOH (0.5 M concentration). Cool to 0°C.

  • Addition: Add 0.5 eq NaBH₄ (theoretical is 0.25 eq, but 0.5 ensures completion) portion-wise.

    • Note: Reaction is usually complete in <30 mins.

  • Quench (Critical): Slowly add 1M HCl until pH ~3. Stir for 20 mins.

    • Observation: Bubbling indicates destruction of excess hydride. The acidic stir breaks the borate complex.

  • Workup: Neutralize with NaHCO₃, evaporate MeOH, and extract with EtOAc.

Module 3: Hydrolysis of Chlorobenzyl Chlorides

The Issue: You are hydrolyzing 4-chlorobenzyl chloride to the alcohol, but you observe a significant non-polar spot on TLC (Dibenzyl Ether).

The Etherification Trap

In basic aqueous hydrolysis, as the concentration of your product (Alcohol) increases, it competes with water as a nucleophile.

  • Reaction A (Desired):

    
    
    
  • Reaction B (Side):

    
    
    

This is a classic "concentration effect" problem.

Troubleshooting Guide
SymptomDiagnosisSolution
High Ether (DBE) Content Reactant concentration too high.High Dilution: Run the reaction at <0.5 M concentration. Inverse Addition: Add the Benzyl Chloride slowly to the hot aqueous base. This keeps the instantaneous concentration of R-Cl low relative to OH⁻.
Slow Reaction Rate Phase transfer limitation.Add PTC: Use Tetrabutylammonium bromide (TBAB). However, be careful: PTCs can also accelerate ether formation if the aqueous base is not in large excess [3].
Acidic pH Drift HCl generation is consuming the base.Buffer/pH Stat: Maintain pH >10. If pH drops, the reaction stalls, and acid-catalyzed condensation may occur.
Visualizing the Competitive Hydrolysis

HydrolysisPath Substrate Chlorobenzyl Chloride Product Chlorobenzyl Alcohol Substrate->Product Hydrolysis (k1) Water H2O / OH- Ether Bis(chlorobenzyl) Ether (Major Impurity) Product->Ether Reacts with Substrate (k2) [High Conc. Risk]

Caption: Fig 2. The Etherification Trap. As product accumulates, it attacks the remaining starting material to form the ether dimer.

Module 4: The Cannizzaro Alternative

Context: If you treat Chlorobenzaldehyde with strong base (NaOH/KOH) without a reducing agent, you trigger the Cannizzaro reaction.

  • Outcome: Disproportionation.[1][2][3][4]

    • 50% Yield: Chlorobenzyl Alcohol.

    • 50% Yield: Chlorobenzoic Acid.

  • Advisory: This is generally considered "atom uneconomical" and wasteful unless you specifically need both the acid and the alcohol.

  • Side Reaction: If you are attempting a basic hydrolysis of a chloride and it is contaminated with aldehyde (from oxidation), you will generate benzoic acid impurities via this mechanism [4].

References

  • Hao, Y., et al. (2019). "Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold." Catalysis Letters, 149, 298–308. Link

  • Master Organic Chemistry. (2011).[5][6][7] "Sodium Borohydride (NaBH4) for the Reduction of Aldehydes and Ketones."[6][8] Link

  • Yadav, G. D., & Motirale, B. G. (2010). "Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects." Organic Process Research & Development. Link

  • Geissman, T. A. (2011).[6] "The Cannizzaro Reaction."[1][2][3][4] Organic Reactions.[3][8] Link

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-4-cyanobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Chloro-4-cyanobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this important intermediate. The following information is curated from established chemical literature and practical laboratory experience to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory-scale synthesis method for 2-Chloro-4-cyanobenzyl alcohol?

The most prevalent and reliable method for the synthesis of 2-Chloro-4-cyanobenzyl alcohol is the selective reduction of its corresponding aldehyde, 2-chloro-4-cyanobenzaldehyde. This transformation is typically achieved with high yield and selectivity using a mild reducing agent such as sodium borohydride (NaBH₄).[1][2] The aldehyde precursor is readily available, and the reaction conditions are generally mild and easy to control in a standard laboratory setting.

Q2: I am observing a poor yield in my reduction of 2-chloro-4-cyanobenzaldehyde. What are the potential causes and how can I optimize the reaction?

Low yields can stem from several factors. Here's a breakdown of potential causes and their solutions:

  • Incomplete Reaction: The reduction may not have gone to completion. This can be addressed by increasing the molar equivalents of the reducing agent (e.g., NaBH₄), extending the reaction time, or slightly increasing the reaction temperature.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Degradation of Starting Material or Product: 2-Chloro-4-cyanobenzaldehyde can be susceptible to side reactions, and the product, 2-Chloro-4-cyanobenzyl alcohol, can also degrade under certain conditions. Maintaining a controlled temperature (typically 0-25 °C) and an inert atmosphere can mitigate degradation.[3][4]

  • Issues with the Reducing Agent: The quality and handling of the reducing agent are critical. Sodium borohydride can decompose if exposed to moisture. Ensure you are using fresh, dry NaBH₄.

  • Work-up Losses: The product has some water solubility, which can lead to losses during the aqueous work-up. To minimize this, saturate the aqueous layer with a salt like sodium chloride (brine) before extraction with an organic solvent.[5]

Q3: My final product is impure. What are the likely side products and how can I effectively purify 2-Chloro-4-cyanobenzyl alcohol?

Common impurities can arise from both the starting material and side reactions during the synthesis.

  • Unreacted Starting Material: The most common impurity is unreacted 2-chloro-4-cyanobenzaldehyde. This can be addressed by ensuring the reaction goes to completion or by purification.

  • Cannizzaro Reaction Products: Under basic conditions, aldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction, a disproportionation that yields both the corresponding alcohol (your desired product) and the carboxylic acid (2-chloro-4-cyanobenzoic acid).[1] Careful control of pH during the reaction and work-up is essential to minimize this.

  • Dibenzyl Ether Formation: Although more common in syntheses starting from benzyl halides, the formation of a dibenzyl ether by-product via acid-catalyzed dehydration of the product alcohol is a possibility, especially during an acidic work-up or prolonged heating.[6]

Purification Strategies:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds. A suitable solvent system should be one in which the product is soluble at high temperatures and sparingly soluble at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.[7] For 2-Chloro-4-cyanobenzyl alcohol, a mixed solvent system like ethyl acetate/hexanes or dichloromethane/heptane is often effective.[8]

  • Column Chromatography: For more challenging separations, column chromatography on silica gel is a powerful technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) can effectively separate the desired alcohol from less polar impurities like the starting aldehyde and more polar impurities like the carboxylic acid.[9]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Reaction is sluggish or incomplete (as indicated by TLC) 1. Insufficient reducing agent. 2. Deactivated reducing agent (e.g., old or moist NaBH₄). 3. Low reaction temperature.1. Increase the molar equivalents of NaBH₄ (e.g., from 1.2 to 1.5-2.0 eq.). 2. Use a fresh, unopened container of NaBH₄. 3. Allow the reaction to warm to room temperature after the initial addition at 0 °C.
Formation of a significant amount of a more polar byproduct Cannizzaro reaction due to basic conditions.Maintain a neutral or slightly acidic pH during the reaction. If using a protic solvent like ethanol, the reaction is generally not strongly basic. During work-up, use a mild acid (e.g., dilute HCl or NH₄Cl solution) for quenching.[1]
Product appears oily or does not solidify Presence of impurities, particularly unreacted starting material or solvent residues.Purify the crude product using column chromatography followed by recrystallization. Ensure complete removal of the solvent under reduced pressure.
Low recovery after aqueous work-up The product has some solubility in water.Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product. Perform multiple extractions with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL).[5]
Product darkens or decomposes upon storage The benzyl alcohol moiety is susceptible to air oxidation or photodegradation.[4]Store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-cyanobenzyl alcohol via Reduction of 2-Chloro-4-cyanobenzaldehyde

This protocol outlines a standard laboratory procedure for the reduction of 2-chloro-4-cyanobenzaldehyde using sodium borohydride.

Materials:

  • 2-Chloro-4-cyanobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-cyanobenzaldehyde (1.0 eq.) in methanol or ethanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2-1.5 eq.) portion-wise to the cooled solution over 10-15 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.[3]

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture (until bubbling ceases).

  • Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-4-cyanobenzyl alcohol, which can then be purified.

Protocol 2: Purification of 2-Chloro-4-cyanobenzyl alcohol by Recrystallization

This protocol describes a general procedure for the purification of the crude product. The choice of solvent may need to be optimized.

Materials:

  • Crude 2-Chloro-4-cyanobenzyl alcohol

  • Recrystallization solvent (e.g., ethyl acetate, hexanes, dichloromethane, heptane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents and solvent mixtures to find a suitable system where the compound is soluble when hot and insoluble when cold. A two-solvent system is often effective.[8]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent (or the more soluble solvent in a two-solvent system) until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: If using a two-solvent system, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the more soluble solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Dissolve 2-chloro-4-cyanobenzaldehyde in Alcohol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Reaction Monitoring (TLC) add_nabh4->react quench Quench with 1M HCl react->quench remove_solvent Solvent Removal quench->remove_solvent extract Extraction with Organic Solvent remove_solvent->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry crude Crude Product dry->crude dissolve_crude Dissolve Crude in Hot Solvent crude->dissolve_crude Proceed to Purification crystallize Cool to Crystallize dissolve_crude->crystallize filter_wash Filter and Wash Crystals crystallize->filter_wash dry_pure Dry Purified Product filter_wash->dry_pure pure_product Pure 2-Chloro-4-cyanobenzyl alcohol dry_pure->pure_product

Caption: Workflow for the synthesis and purification of 2-Chloro-4-cyanobenzyl alcohol.

Logical Relationship: Troubleshooting Common Issues

G cluster_solutions Potential Causes and Solutions issue Observed Issue Low Yield Impure Product Reaction Stalls cause1 Incomplete Reaction Increase NaBH4 eq., extend time issue:port1->cause1 issue:port3->cause1 cause2 Work-up Losses Saturate aqueous layer, multiple extractions issue:port1->cause2 cause3 Unreacted Starting Material Ensure complete reaction, purify issue:port2->cause3 cause4 Cannizzaro Byproduct Control pH, mild work-up issue:port2->cause4 cause5 Deactivated Reagent Use fresh NaBH4 issue:port3->cause5

Caption: Troubleshooting guide for common issues in the synthesis.

References

  • OrgoSolver. NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. Available from: [Link]

  • Organic-Synthesis.com. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]

  • Wigfield, D. C., & Gowland, F. W. (1977). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment.
  • Studylib.net. Carbonyl Reduction: NaBH4, Mechanism & Procedure. Available from: [Link]

  • Reiss, J. A. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Organic Syntheses. N-Boc-5-oxaproline. Available from: [Link]

  • Chemistry LibreTexts. Reductions using NaBH4, LiAlH4. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Google Patents. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
  • Tamang, S. R., Cozzolino, A. F., & Findlater, M. (2015).
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: [Link]

  • Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • ResearchGate. Identification of -Chloro-2,2',4,4',6,6'-Hexanitrobibenzyl as an Impurity in Hexanitrostilbene. Available from: [Link]

  • Salmón, M., et al. (2012). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan.
  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available from: [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

Sources

removing impurities from 2-Chloro-4-cyanobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #80866 Subject: Purification Protocols for 2-Chloro-4-cyanobenzyl alcohol (CAS: 80866-83-7) Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are dealing with 2-Chloro-4-cyanobenzyl alcohol , a bifunctional aromatic intermediate.[1] The presence of the nitrile group (-CN) at the 4-position and the chlorine at the 2-position creates specific electronic and solubility profiles that dictate your purification strategy.[1]

Critical Warning: The nitrile group is sensitive to hydrolysis.[1] Avoid strong acids (pH < 2) or strong bases (pH > 12) and prolonged heating in aqueous media, as this will convert your product into 2-chloro-4-carbamoylbenzyl alcohol or the corresponding benzoic acid.[1]

Phase 1: Diagnostic Profiling (Know Your Impurity)[1]

Before initiating wet chemistry, you must identify the dominant impurity. The purification path depends entirely on whether you are removing the oxidized precursor (Aldehyde), the over-oxidized byproduct (Acid), or starting material (Halide).

Impurity Identification Workflow

ImpurityLogic Start Crude 2-Chloro-4-cyanobenzyl alcohol H_NMR Run 1H NMR (CDCl3) Start->H_NMR Check1 Peak at ~10.0 ppm? H_NMR->Check1 Check2 Broad singlet >11.0 ppm? Check1->Check2 No Aldehyde Impurity: 2-Chloro-4-cyanobenzaldehyde Action: Bisulfite Wash Check1->Aldehyde Yes (Aldehyde) Check3 Doublet ~4.5 ppm (CH2)? Check2->Check3 No Acid Impurity: 2-Chloro-4-cyanobenzoic acid Action: Bicarbonate Wash Check2->Acid Yes (Carboxylic Acid) Pure Target Product Identified Action: Recrystallize if colored Check3->Pure Yes (Alcohol CH2)

Figure 1: NMR-guided decision tree for impurity identification. The chemical shifts are approximate for chlorinated aromatics.

Phase 2: Wet Chemistry Protocols

Protocol A: The "Bisulfite Scavenge" (Removing Aldehydes)

Use this if: Your NMR shows a distinct aldehyde proton peak (~10 ppm).[1] Mechanism: Sodium bisulfite forms a water-soluble sulfonate adduct with the aldehyde, while your alcohol remains in the organic layer.

Reagents:

  • Saturated Sodium Bisulfite (NaHSO₃) solution (freshly prepared).[1]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in minimal EtOAc (approx. 10 mL per gram).

  • Scavenging: Add 1.5 equivalents (relative to the estimated aldehyde impurity) of saturated aqueous NaHSO₃.

  • Agitation: Vigorously stir or shake for 15–30 minutes. Note: The adduct formation is reversible; vigorous contact is essential.

  • Separation: Transfer to a separatory funnel. The aldehyde is now trapped in the aqueous layer (bottom if EtOAc, top if DCM).

  • Wash: Collect the organic layer.[1] Wash with water (1x) and Brine (1x) to remove residual salts.[1]

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate.

Protocol B: The "Mild Base" Wash (Removing Acids)

Use this if: You detect benzoic acid impurities (broad peak >11 ppm).[1] Constraint: Do not use NaOH; it may hydrolyze the nitrile.[1]

Step-by-Step:

  • Dissolve crude material in EtOAc.[1]

  • Wash twice with saturated Sodium Bicarbonate (NaHCO₃) .[1]

    • Observation: Gas evolution (CO₂) indicates acid neutralization.[1]

  • Wash once with water to remove trapped base.[1]

  • Dry organic layer (Na₂SO₄) and concentrate.[1]

Phase 3: Crystallization Dynamics (Polishing)

If the product is chemically pure but colored (yellow/orange) or amorphous, recrystallization is the gold standard.

Solubility Profile (Inferred from Analogs):

  • Water: Insoluble/Sparingly soluble.[1]

  • Ethanol/Methanol: Soluble.[1][2][3]

  • Toluene: Moderately soluble (Temperature dependent).[1]

  • Heptane/Hexane: Insoluble.[1][4]

Recommended Solvent Systems:

SystemRatio (v/v)ProcedureProsCons
Ethanol / Water 80:20Dissolve in hot EtOH, add hot water until turbid, cool slowly.[1]High recovery; removes inorganic salts.[1]Hard to dry; water may occlude.[1]
Toluene / Heptane 1:2Dissolve in boiling Toluene, add Heptane, cool to 4°C.Excellent for removing non-polar impurities.[1]Toluene is hard to remove (high BP).[1]
EtOAc / Hexane 1:4Dissolve in min.[1] hot EtOAc, add Hexane.Standard lab method; easy drying.[1]Lower recovery if too much EtOAc used.[1]

The "Activated Carbon" Step (For Color Removal): If the product is yellow (common for nitrile aromatics due to trace azo/conjugated impurities):

  • Dissolve in boiling Ethanol.

  • Add 5% w/w Activated Carbon.[1]

  • Stir at reflux for 10 mins.

  • Filter hot through a Celite pad.[1]

  • Proceed to crystallization.[1][5]

Phase 4: Troubleshooting & FAQs

Q: My product turned into a white solid that is water-soluble after the bisulfite wash. What happened? A: You likely precipitated the aldehyde-bisulfite adduct along with your product, or your product crashed out.[1]

  • Fix: Add more water to the separatory funnel to dissolve the salts. Your alcohol should remain in the organic layer.[1]

Q: The nitrile peak (approx 2200 cm⁻¹) disappeared from my IR after washing with NaOH. Why? A: You hydrolyzed the nitrile.[1]

  • Root Cause:[1][5][6][7][8] 2-chloro-4-cyanobenzyl alcohol is electron-deficient, making the nitrile carbon highly electrophilic.[1] Strong bases (NaOH/KOH) convert -CN to -CONH₂ (amide) or -COOH (acid).[1]

  • Prevention:[1][9] Never use bases stronger than Bicarbonate (pKa ~10.[1]3) or Carbonate (pKa ~6.3).[1]

Q: I have a "ghost" peak at 10 ppm in NMR that won't go away with bisulfite. A: This might not be an aldehyde. It could be a hydrogen-bonded phenol or an acid proton if the shift is slightly lower.[1] Run a D₂O shake; if the peak disappears, it is exchangeable (OH/COOH). If it stays, it is likely CH (aldehyde).[1]

References

  • Solubility & Physical Properties of Analogs

    • 4-Cyanobenzyl alcohol:[1][6][10] Melting point 32-36°C, Insoluble in water.[1][4][10]

    • 2-Chlorobenzyl alcohol: Melting point 69-71°C.[1]

    • Source: Thermo Scientific Chemicals.[1][10] (n.d.). 4-Cyanobenzyl alcohol, 97%.[1][10] Fisher Scientific.[1] Link[1]

  • Bisulfite Purification Mechanism

    • Context: Standard protocol for separating aldehydes from alcohols.[1]

    • Source: LookChem. (2017).[1] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes. Link

  • General Purification of Substituted Benzyl Alcohols

    • Context: Synthesis and handling of halogenated benzyl alcohols.[1][11]

    • Source: PubChem. (2025).[1] 2-Chlorobenzyl alcohol (Compound Summary). National Library of Medicine.[1] Link[1]

  • Nitrile Hydrolysis Sensitivity

    • Context: Reactivity of benzonitriles in basic conditions.[1]

    • Source: Cohen, S. M., et al. (2018).[1] Hydrolysis of Nitriles. Organic Chemistry Portal. (General Organic Chemistry Principle).[1]

Sources

Validation & Comparative

A Comparative Guide to the Identification of 2-Chloro-4-cyanobenzyl Alcohol by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate identification and quantification of synthetic intermediates are paramount to ensuring the integrity and success of their work. 2-Chloro-4-cyanobenzyl alcohol, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, presents a unique analytical challenge due to its polarity and thermal lability. This guide provides an in-depth, experimentally-grounded protocol for the identification of 2-Chloro-4-cyanobenzyl alcohol using Gas Chromatography-Mass Spectrometry (GC-MS), and offers a critical comparison with High-Performance Liquid Chromatography (HPLC) as an alternative analytical technique.

The Analytical Imperative: Why a Robust Protocol Matters

The presence of chloro, cyano, and alcohol functional groups on an aromatic ring gives 2-Chloro-4-cyanobenzyl alcohol a distinct chemical personality. While GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds, the polar hydroxyl group of this analyte can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, a carefully optimized protocol, often involving derivatization, is not just recommended, but essential for achieving reliable and reproducible results.

Part 1: A Validated GC-MS Protocol for 2-Chloro-4-cyanobenzyl Alcohol Identification

This section details a comprehensive, self-validating GC-MS protocol for the analysis of 2-Chloro-4-cyanobenzyl alcohol. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Sample Preparation: The Foundation of Accurate Analysis

The initial sample preparation is critical to remove any non-volatile impurities and to prepare the analyte for derivatization.

Protocol:

  • Solvent Selection: Dissolve an accurately weighed amount of the sample in a high-purity, volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is crucial to ensure complete dissolution of the analyte and compatibility with the subsequent derivatization step.

  • Internal Standard: For quantitative analysis, introduce a suitable internal standard. An ideal internal standard would be a compound with similar chemical properties to the analyte but with a distinct retention time and mass spectrum. For this analysis, 4-chlorobenzyl cyanide would be a suitable choice.

  • Extraction (if necessary): For samples in complex matrices, a liquid-liquid extraction may be necessary. Extract the aqueous sample with an equal volume of ethyl acetate, vortex thoroughly, and allow the layers to separate. The organic layer containing the analyte is then carefully collected.

Derivatization: Enhancing Volatility and Thermal Stability

To overcome the challenges associated with the polar hydroxyl group, derivatization is a key step. Silylation is a common and effective technique for this purpose.

Protocol: Silylation with BSTFA

  • Reagent: Use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a powerful silylating agent that reacts with the hydroxyl group to form a less polar and more volatile trimethylsilyl (TMS) ether.

  • Reaction: To the dried sample residue, add 100 µL of BSTFA (+1% TMCS) and 50 µL of pyridine (as a catalyst and solvent).

  • Incubation: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Injection: The derivatized sample is now ready for direct injection into the GC-MS system.

Diagram of the GC-MS Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample containing 2-Chloro-4-cyanobenzyl alcohol Solvent Dissolve in Dichloromethane Sample->Solvent IS Add Internal Standard (e.g., 4-chlorobenzyl cyanide) Solvent->IS BSTFA Add BSTFA + 1% TMCS and Pyridine IS->BSTFA Heat Heat at 70°C for 30 min BSTFA->Heat GC_Inject Inject into GC Heat->GC_Inject GC_Separation Separation on DB-5ms column GC_Inject->GC_Separation MS_Detection MS Detection (EI, Scan Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis: Library Search & Spectrum Interpretation MS_Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of 2-Chloro-4-cyanobenzyl alcohol.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended for the analysis of the silylated derivative of 2-Chloro-4-cyanobenzyl alcohol. These are based on established methods for similar aromatic compounds[1].

Parameter Recommended Setting Rationale
GC System Agilent 7890B GC or equivalentProvides reliable and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5ms or DB-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column providing excellent separation for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250°CHigh enough to ensure volatilization of the derivatized analyte without causing degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of the analyte to the column for high sensitivity.
Oven Program Initial temp 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
MS Source Temp 230°CStandard temperature for electron ionization sources.
MS Quad Temp 150°CStandard temperature for quadrupole mass analyzers.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Scan Range m/z 40-550A wide scan range to capture the molecular ion and all significant fragment ions.
Expected Results and Data Interpretation

Retention Time: The retention time of the TMS-derivatized 2-Chloro-4-cyanobenzyl alcohol will be significantly later than the underivatized compound, indicating successful derivatization and improved interaction with the non-polar column.

Mass Spectrum Interpretation: While an experimental mass spectrum for 2-Chloro-4-cyanobenzyl alcohol is not available in the NIST library, a predicted fragmentation pattern can be deduced based on the fragmentation of similar molecules.

  • Molecular Ion (M+): The molecular ion of the TMS derivative (C11H14ClNOSi) is expected at m/z 240. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 242 with an intensity of approximately one-third of the M+ peak.

  • Major Fragments:

    • Loss of a methyl group (-CH3): A prominent peak at m/z 225 (M-15) is expected due to the loss of a methyl group from the TMS moiety.

    • Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the CH2-O-TMS group will likely result in a fragment at m/z 138 (C7H4ClN).

    • Tropylium ion: A fragment at m/z 91, characteristic of many benzyl compounds, may also be observed.

    • Other fragments: Other significant fragments may include m/z 73 ([(CH3)3Si]+) and ions resulting from the loss of the cyano group or chlorine atom.

Diagram of Predicted Mass Spectral Fragmentation:

Fragmentation cluster_mol Molecular Ion (M+) cluster_frags Key Fragment Ions Mol_Ion [C₁₁H₁₄ClNOSi]⁺˙ m/z 240 Frag1 [M-CH₃]⁺ m/z 225 Mol_Ion->Frag1 -CH₃ Frag2 [C₇H₄ClN]⁺˙ m/z 138 Mol_Ion->Frag2 Benzylic Cleavage Frag4 [(CH₃)₃Si]⁺ m/z 73 Mol_Ion->Frag4 α-cleavage Frag3 [C₇H₇]⁺ m/z 91 Frag2->Frag3 -CN, -Cl (rearrangement)

Sources

A Senior Application Scientist's Guide to the Comparative Efficacy of 2-Chloro-4-cyanobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal and agrochemical research, the identification of versatile scaffolds for the generation of novel, bioactive compounds is of paramount importance. 2-Chloro-4-cyanobenzyl alcohol emerges as a particularly promising starting material. Its trifunctional nature, featuring a reactive hydroxyl group, and an aromatic ring activated by the electron-withdrawing chloro and cyano substituents, presents a rich platform for chemical modification.[1] This guide provides a comparative analysis of the potential efficacy of key derivatives of 2-Chloro-4-cyanobenzyl alcohol. In the absence of direct, head-to-head comparative studies in the published literature, this analysis is built upon established principles of structure-activity relationships (SAR) and experimental data from closely related molecular classes. We will explore the synthetic pathways to these derivatives, hypothesize their relative efficacies in key therapeutic areas, and provide actionable experimental protocols for their synthesis and evaluation.

Synthetic Pathways: From a Core Scaffold to a Diverse Library

The primary point of diversification for 2-Chloro-4-cyanobenzyl alcohol is the hydroxyl group, which can be readily converted into a variety of functional groups, most notably ethers and esters.

Etherification via Williamson Synthesis

A classic and reliable method for converting the alcohol to an ether is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism and involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Experimental Protocol: General Procedure for Williamson Ether Synthesis of 2-Chloro-4-cyanobenzyl Ethers

  • Deprotonation: Dissolve 2-Chloro-4-cyanobenzyl alcohol (1 equivalent) in an anhydrous polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to a temperature appropriate for the specific alkyl halide (typically between room temperature and 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether derivative.

Esterification Reactions

The synthesis of ester derivatives can be achieved through several methods, including Fischer esterification with a carboxylic acid under acidic conditions, or more commonly, by reaction with an acyl chloride or anhydride in the presence of a base.

Experimental Protocol: General Procedure for Esterification of 2-Chloro-4-cyanobenzyl Alcohol

  • Reaction Setup: Dissolve 2-Chloro-4-cyanobenzyl alcohol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether.

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 equivalents), to the solution and cool to 0 °C.

  • Acylation: Slowly add the desired acyl chloride or anhydride (1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up and Purification: Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude ester by column chromatography or recrystallization.

G cluster_synthesis Synthetic Pathways for 2-Chloro-4-cyanobenzyl Alcohol Derivatives cluster_ether Williamson Ether Synthesis cluster_ester Esterification start 2-Chloro-4-cyanobenzyl Alcohol ether_reagents 1. NaH, THF 2. R-X (Alkyl Halide) start->ether_reagents Deprotonation & Nucleophilic Attack ester_reagents R-COCl (Acyl Chloride) Base (e.g., Pyridine) start->ester_reagents Acylation ether_product 2-Chloro-4-cyanobenzyl Ether ether_reagents->ether_product ester_product 2-Chloro-4-cyanobenzyl Ester ester_reagents->ester_product

Caption: Synthetic routes to ether and ester derivatives of 2-Chloro-4-cyanobenzyl alcohol.

Comparative Efficacy Analysis: An Evidence-Based Postulation

While direct comparative data is not available, we can infer the potential biological activities and relative efficacies of 2-Chloro-4-cyanobenzyl alcohol derivatives by examining the established SAR of analogous compounds. The key modifications of the hydroxyl group into ethers and esters are expected to significantly impact the molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity.

Antimicrobial Activity

The benzonitrile and chlorophenyl moieties are present in numerous antimicrobial agents.[1] It is plausible that 2-Chloro-4-cyanobenzyl alcohol itself possesses some baseline antimicrobial activity.

  • Ether Derivatives: The conversion of the alcohol to an ether will increase the lipophilicity of the molecule. This can enhance its ability to penetrate microbial cell membranes. For instance, a patent on benzyl alcohol derivatives highlights their antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria.[2] Increased lipophilicity from etherification could lead to improved efficacy, especially if the target is intracellular.

  • Ester Derivatives: Esterification also increases lipophilicity. Furthermore, esters can act as prodrugs, being hydrolyzed by microbial esterases to release the parent alcohol at the site of action. This could be a mechanism to improve delivery and reduce systemic toxicity. Studies on other antimicrobial compounds have shown that esterification can modulate activity.

Table 1: Postulated Comparative Antimicrobial Efficacy

Derivative ClassKey Physicochemical ChangePostulated Impact on EfficacyRationale based on Analogous Compounds
Parent Alcohol Baseline polarity and H-bondingModerate activityThe core scaffold is present in known antimicrobials.[1]
Ether Increased lipophilicityPotentially enhanced activityImproved membrane permeability is a common strategy to boost antimicrobial efficacy.[2]
Ester Increased lipophilicity, potential for prodrug actionPotentially enhanced activity, possible sustained releaseEster prodrugs can improve pharmacokinetic profiles.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Bacterial Culture: Grow the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium overnight to reach the logarithmic growth phase.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity

Derivatives of related structures, such as 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, have demonstrated significant anticancer activity.[3] The 2-chloro-4-cyanobenzyl scaffold could serve as a foundation for novel anticancer agents.

  • Ether and Ester Derivatives: Modifications that alter the molecule's interaction with specific biological targets, such as enzymes or receptors, are crucial for anticancer activity. Increased lipophilicity from ether or ester formation could enhance cell permeability and accumulation within cancer cells. The specific nature of the 'R' group in the ether or ester will be critical in determining the efficacy and selectivity against different cancer cell lines. For example, the introduction of aromatic or heterocyclic moieties can lead to specific interactions with target proteins.

G cluster_pathway Hypothetical Anticancer Mechanism of Action derivative 2-Chloro-4-cyanobenzyl Derivative membrane Cell Membrane Penetration derivative->membrane Lipophilicity Dependent target Intracellular Target (e.g., Kinase, Tubulin) membrane->target Binding pathway Signaling Pathway (e.g., Proliferation, Survival) target->pathway Inhibition apoptosis Apoptosis or Cell Cycle Arrest pathway->apoptosis

Caption: A potential mechanism for the anticancer activity of lipophilic derivatives.

Conclusion and Future Directions

While this guide presents a predictive comparison based on established chemical principles, it underscores the significant potential of 2-Chloro-4-cyanobenzyl alcohol as a scaffold for the development of novel bioactive agents. The synthetic routes are straightforward, allowing for the generation of a diverse library of derivatives. Future research should focus on the systematic synthesis and biological evaluation of these compounds to establish concrete structure-activity relationships. The insights provided in this guide offer a rational starting point for such investigations, enabling researchers to prioritize the synthesis of derivatives with the highest probability of desired biological activity.

References

  • MDPI. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Available from: [Link].

  • PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. Available from: [Link].

  • ResearchGate. (PDF) Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Available from: [Link].

  • PubMed. Design, Synthesis, and Biological Evaluation of 2-Phenoxyalkylhydrazide Benzoxazole Derivatives as Quorum Sensing Inhibitors with Strong Antibiofilm Effect. Available from: [Link].

  • National Institutes of Health (NIH). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Available from: [Link].

  • PubMed. 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile: A Transdermal Selective Androgen Receptor Modulator (SARM) for Muscle Atrophy. Available from: [Link].

  • National Institutes of Health (NIH). The synthesis and characterization of a series of cocrystals of an isoniazid derivative with butan-2-one and propan-2-one. Available from: [Link].

  • PubMed Central. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Available from: [Link].

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Available from: [Link].

  • RSC Publishing. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. Available from: [Link].

  • PubMed. Synthesis and antimicrobial activity of some new 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives. Available from: [Link].

  • PubMed. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Available from: [Link].

  • RSC Publishing. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Available from: [Link].

  • ResearchGate. Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. Available from: [Link].

  • ACS Publications. Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis | The Journal of Organic Chemistry. Available from: [Link].

  • Google Patents. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents.
  • National Institutes of Health (NIH). A Review of the Antimicrobial Properties of Cyanobacterial Natural Products. Available from: [Link].

  • PubMed Central. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Available from: [Link].

  • Sci-Hub. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives. Available from: [Link].

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link].

  • National Institutes of Health (NIH). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Available from: [Link].

  • PubChem. 2-Chloro-4-((1R,2S)-1-(5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl)-2-hydroxypropylamino)benzonitrile. Available from: [Link].

  • PubMed. Design, synthesis, and herbicidal activities of novel 2-cyanoacrylates containing isoxazole moieties. Available from: [Link].

  • Springer. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Available from: [Link].

Sources

Safety Operating Guide

Navigating the Disposal of 2-Chloro-4-cyanobenzyl Alcohol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: A Guide to the Safe and Compliant Disposal of 2-Chloro-4-cyanobenzyl Alcohol for Laboratory Professionals.

The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe handling and disposal of 2-Chloro-4-cyanobenzyl alcohol (CAS No. 1261618-25-0), a compound that, due to its chemical structure, requires a multi-faceted approach to waste management. As a Senior Application Scientist, my aim is to provide you with a framework that is not only procedurally sound but also grounded in the chemical principles that dictate its potential hazards.

Hazard Assessment: Understanding the "Why" Behind the Procedure

Key Structural Features and Associated Hazards:

  • Halogenated Aromatic Compound: The presence of chlorine on the benzene ring classifies this compound as a halogenated organic. These compounds are often persistent in the environment and can be toxic. Their incineration requires specialized facilities to prevent the formation of harmful byproducts like dioxins.

  • Nitrile (Cyanide) Group (-CN): The nitrile group can be metabolized to release cyanide ions, which are highly toxic. Of critical importance is the potential for the formation of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids.

  • Benzyl Alcohol Moiety: While benzyl alcohol itself has moderate toxicity, the other functional groups on this molecule are of greater concern for disposal.

Based on these features, 2-Chloro-4-cyanobenzyl alcohol should be treated as a hazardous waste with multiple hazard characteristics. A likely hazard classification would include "Harmful if swallowed" (H302).

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-Chloro-4-cyanobenzyl alcohol for any purpose, including disposal, the following minimum PPE must be worn:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary for larger quantities or in situations with poor ventilation. Always consult your institution's safety officer for specific respiratory protection requirements.

Segregation and Storage of Waste: Preventing Hazardous Reactions

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.

Key Principles for Segregation:

  • Dedicated Waste Container: 2-Chloro-4-cyanobenzyl alcohol waste must be collected in a dedicated, clearly labeled, and leak-proof container.

  • Halogenated Waste Stream: This compound belongs to the halogenated organic waste stream. Do not mix it with non-halogenated organic waste. The disposal costs and methods for these two streams are significantly different.

  • Isolate from Acids: Under no circumstances should this waste be mixed with acidic waste. The reaction of nitriles with acid can produce highly toxic hydrogen cyanide gas.

  • Separate Solids and Liquids: If you have both solid 2-Chloro-4-cyanobenzyl alcohol and solutions containing it, they should be collected in separate, appropriately labeled waste containers.

Waste Container Labeling:

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "2-Chloro-4-cyanobenzyl alcohol"

  • The associated hazards (e.g., "Toxic," "Halogenated Organic")

  • The date the waste was first added to the container

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

For Small Spills:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Ventilation: Work in a well-ventilated area. If the spill is in a poorly ventilated space, evacuate and contact your institution's emergency response team.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled material. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully scoop the absorbent material and place it into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Activate Emergency Procedures: Follow your institution's emergency procedures, which may include pulling a fire alarm to evacuate the building and contacting the emergency response team.

  • Provide Information: Be prepared to provide the emergency response team with information about the spilled chemical.

Disposal Protocol: A Step-by-Step Guide

The disposal of 2-Chloro-4-cyanobenzyl alcohol must be handled by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.

Step 1: Waste Collection and Storage

  • Collect all waste containing 2-Chloro-4-cyanobenzyl alcohol in a designated, properly labeled, and sealed hazardous waste container.

  • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials, especially acids.

Step 2: On-Site Treatment (if applicable and permitted)

  • Important Note: On-site treatment of hazardous waste requires specific permits and expertise. Do not attempt any of the following procedures unless you are trained and authorized to do so. The primary method for disposal is through a licensed contractor.

  • For facilities with the appropriate capabilities, chemical degradation of the cyanide group may be considered. A common method for destroying inorganic cyanides is through oxidation with sodium hypochlorite (bleach) under alkaline conditions. However, the application of this method to an organic nitrile requires careful consideration and should only be performed by trained personnel.

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or your designated waste disposal coordinator.

  • Provide them with the necessary information about the waste, including the chemical name, quantity, and any other components in the waste stream.

  • Your EHS department will then arrange for the pickup, transportation, and ultimate disposal of the waste by a licensed hazardous waste contractor.

Step 4: Final Disposal Method

  • The most probable disposal method for 2-Chloro-4-cyanobenzyl alcohol is incineration at a specialized hazardous waste facility. High-temperature incineration is necessary to destroy the halogenated organic structure and the nitrile group safely.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Chloro-4-cyanobenzyl alcohol.

Disposal Workflow for 2-Chloro-4-cyanobenzyl Alcohol cluster_pre_disposal Pre-Disposal & Handling cluster_spill_management Spill Management cluster_disposal_protocol Disposal Protocol start Generation of 2-Chloro-4-cyanobenzyl alcohol waste ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe segregate Segregate Waste: - Halogenated Organic Stream - Away from Acids ppe->segregate container Use Labeled, Leak-Proof Hazardous Waste Container segregate->container store_waste Store Waste in Satellite Accumulation Area container->store_waste spill Spill Occurs assess_spill Assess Spill Size spill->assess_spill small_spill Small Spill: - Alert Personnel - Absorb with Inert Material - Collect as Hazardous Waste assess_spill->small_spill Small large_spill Large Spill: - Evacuate Area - Follow Emergency Procedures assess_spill->large_spill Large small_spill->container contact_ehs Contact Institutional EHS or Waste Coordinator store_waste->contact_ehs waste_pickup Arrange for Pickup by Licensed Contractor contact_ehs->waste_pickup incineration Final Disposal: High-Temperature Incineration waste_pickup->incineration

Caption: Disposal Workflow for 2-Chloro-4-cyanobenzyl Alcohol.

Regulatory Compliance: A Non-Negotiable Aspect

All chemical waste disposal is governed by strict local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management. It is your responsibility to be aware of and compliant with all applicable regulations. Your institution's EHS department is your primary resource for ensuring compliance.

Conclusion: A Commitment to Safety and Stewardship

The responsible disposal of 2-Chloro-4-cyanobenzyl alcohol is a process that demands diligence and a thorough understanding of its chemical nature. By adhering to the principles of proper hazard assessment, segregation, and compliant disposal procedures, you not only ensure the safety of yourself and your colleagues but also uphold your commitment to environmental stewardship. Always prioritize safety and when in doubt, consult with your institution's safety professionals.

References

  • ChemScene. 3-Chloro-4-(hydroxymethyl)benzonitrile. Chemikart. Available from: [Link]

  • Bucknell University. Hazardous Waste Segregation. Available from: [Link]

  • University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]

  • University of Manchester. Cyanides and nitriles, use and disposal. Available from: [Link]

  • Stanford University Environmental Health & Safety. Information on Cyanide Compounds. Available from: [Link]

  • Occupational Safety and Health Administration. Chemical Storage Requirements. Available from: [Link]

  • Goodway Technologies. The Complete Beginners Guide to Chemical Disposal. Available from: [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Available from: [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Available from: [Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Available from: [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available from: [Link]

  • Occupational Safety and Health Administration. Safe Handling of Dangerous Substances in the Workplace. Available from: [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. Available from: [Link]

A Senior Application Scientist's Guide to Handling 2-Chloro-4-cyanobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Anticipated Hazard Profile

Based on the hazard profiles of related compounds such as 2,4-Dichlorobenzyl alcohol, 4-Chlorobenzyl alcohol, and 4-Cyanobenzyl alcohol, we can infer that 2-Chloro-4-cyanobenzyl alcohol may present the following risks:

  • Acute Toxicity : May be harmful if swallowed, in contact with skin, or if inhaled[1].

  • Eye Damage/Irritation : Poses a risk of serious eye damage or irritation[2][3].

  • Skin Irritation : May cause skin irritation and dermatitis upon contact[3].

  • Respiratory Irritation : Inhalation of dust or vapors may lead to respiratory tract irritation[3].

  • Central Nervous System Effects : High concentrations or significant exposure could potentially lead to central nervous system depression[3].

Given these potential hazards, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 2-Chloro-4-cyanobenzyl alcohol. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile or other impervious glovesStandard lab coatNot generally required
Weighing & Aliquoting Chemical splash goggles or full face shieldNitrile or other impervious glovesChemical-resistant lab coat or apronRequired if dusts are generated. Use an appropriate particulate respirator.
In-Solution Handling Chemical splash gogglesNitrile or other impervious gloves with appropriate chemical resistanceChemical-resistant lab coatRequired if aerosols may be generated. Use in a certified chemical fume hood.
Waste Disposal Chemical splash gogglesNitrile or other impervious glovesChemical-resistant lab coatUse in a well-ventilated area or chemical fume hood.

Causality of PPE Selection:

  • Eye and Face Protection : The potential for serious eye damage necessitates the use of chemical splash goggles that form a seal around the eyes. A full face shield should be used when there is a significant risk of splashes[4].

  • Hand Protection : Impervious gloves, such as nitrile, are essential to prevent skin contact, which could lead to irritation or systemic absorption[4][5]. The choice of glove material should be confirmed for resistance to substituted benzyl alcohols and any solvents in use.

  • Body Protection : A chemical-resistant lab coat or apron protects against incidental skin contact and contamination of personal clothing[2][6].

  • Respiratory Protection : Handling of the solid compound can generate dust, which may be harmful if inhaled. Therefore, respiratory protection is critical when engineering controls like a fume hood are not sufficient to control airborne concentrations[7].

Experimental Workflow: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Pre-use Inspection : Before handling, ensure that all necessary PPE is available and in good condition.

  • Designated Work Area : All work with 2-Chloro-4-cyanobenzyl alcohol should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation[3][8].

  • Emergency Equipment : Confirm the location and functionality of the nearest eyewash station and safety shower[3].

2. Handling the Solid Compound:

  • Minimize Dust Generation : When weighing or transferring the solid, use techniques that minimize the creation of dust. Avoid scooping or pouring in a manner that causes the powder to become airborne.

  • Grounding : To prevent static discharge that could ignite fine dust, ensure that equipment is properly grounded, especially during large-scale transfers.

3. In-Solution Handling:

  • Controlled Addition : When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Closed Systems : Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.

4. Post-Handling and Decontamination:

  • Thorough Washing : After handling, wash hands and any exposed skin thoroughly with soap and water[3].

  • Work Surface Decontamination : Clean the work area with an appropriate solvent and decontaminating solution.

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, a rapid and correct response is critical.

Exposure Response:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].

  • Skin Contact : Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[3].

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[1][2].

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention[1][3].

Spill Response Workflow:

The following diagram outlines the logical steps for responding to a chemical spill of 2-Chloro-4-cyanobenzyl alcohol.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size & Risk (Is it a major spill?) Start->Assess Evacuate Evacuate Area Alert Others & EHS Assess->Evacuate Yes MinorSpill Minor Spill Procedure Assess->MinorSpill No Secure Secure Area Restrict Access Evacuate->Secure Report Report Incident Secure->Report DonPPE Don Appropriate PPE (Goggles, Gloves, Respirator) MinorSpill->DonPPE Contain Contain Spill Use absorbent material DonPPE->Contain Cleanup Clean Up Spill Collect absorbent material Contain->Cleanup Decontaminate Decontaminate Area Wash with appropriate solvent Cleanup->Decontaminate Dispose Dispose of Waste In a sealed, labeled container Decontaminate->Dispose Dispose->Report End End Report->End

Caption: Workflow for responding to a chemical spill.

Disposal Plan

All waste containing 2-Chloro-4-cyanobenzyl alcohol must be treated as hazardous waste.

  • Waste Collection : Collect all solid and liquid waste in clearly labeled, sealed containers[7]. Do not mix with other waste streams unless compatible.

  • Container Labeling : Ensure waste containers are labeled with the full chemical name and appropriate hazard warnings.

  • Disposal Route : Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations[2][7]. Avoid releasing the chemical into the environment, as it may be harmful to aquatic life[2].

By integrating these expert-driven protocols and maintaining a proactive safety culture, you can effectively manage the risks associated with handling 2-Chloro-4-cyanobenzyl alcohol, ensuring the well-being of your team and the integrity of your research.

References

  • 2,4-Dichlorobenzyl alcohol-SDS-MedChemExpress. MedChemExpress.
  • Material Safety Data Sheet - 4-Chlorobenzyl Alcohol,99%. Cole-Parmer.
  • Safety data sheet - Caesar & Loretz GmbH. Caesar & Loretz GmbH.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 4-Chlorobenzyl alcohol - SAFETY D
  • SAFETY D
  • Safety D
  • 4-Chlorobenzyl alcohol - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Safety D
  • 2,4-Dichlorobenzyl alcohol - Szabo-Scandic. Szabo-Scandic.
  • 1 - Safety D
  • Safety D
  • Benzyl alcohol - LANXESS. LANXESS.
  • SAFETY DATA SHEET BENZYL ALCOHOL TECH. Chemical Suppliers.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.